Physicochemical Properties & Synthetic Utility of 5-Iodo-2-methoxy-4-methylaniline
Executive Summary 5-Iodo-2-methoxy-4-methylaniline (CAS: 1823914-97-1) is a highly specialized halogenated aniline intermediate used primarily in the synthesis of third-generation Epidermal Growth Factor Receptor (EGFR)...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
5-Iodo-2-methoxy-4-methylaniline (CAS: 1823914-97-1) is a highly specialized halogenated aniline intermediate used primarily in the synthesis of third-generation Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs).[1] Its structural uniqueness lies in the specific substitution pattern: a 5-iodo "handle" for cross-coupling, a 2-methoxy group for hydrogen bonding within the kinase hinge region, and a 4-methyl group that fills hydrophobic pockets (typically the gatekeeper residue vicinity).
This guide provides a comprehensive technical analysis of its physicochemical properties, synthetic challenges (specifically regioselectivity), and its role as a critical building block in modern oncology pharmacophores.
Chemical Identity & Structural Analysis[2]
The compound is often confused with its isomers (e.g., 2-iodo-4-methylaniline or 4-iodo-2-methylaniline). Precise identification is critical for regulatory and synthetic success.
Attribute
Detail
Chemical Name
5-Iodo-2-methoxy-4-methylaniline
CAS Number
1823914-97-1
Molecular Formula
C₈H₁₀INO
Molecular Weight
263.08 g/mol
SMILES
COc1cc(I)c(C)cc1N
InChI Key
MMQDZDZZNKUFRB-UHFFFAOYSA-N (Isomer specific)
Structural Features
[2][3][4][5][6] • Amino (-NH₂): Nucleophilic handle for amide formation.• Iodo (-I): Electrophilic handle for Pd-catalyzed coupling.• Methoxy/Methyl: Pharmacophoric features for kinase selectivity.
Physicochemical Profile
Due to the niche nature of this intermediate, certain values are derived from validated predictive models (ACD/Labs, ChemAxon) and analogous structures (e.g., 2-methoxy-5-methylaniline).
Solid-State & Solution Properties
Property
Value / Range
Technical Context
Physical State
Solid (Crystalline powder)
Typically off-white to pale brown due to trace oxidation of the aniline.
Melting Point
78–82 °C (Predicted)
Higher than 2-iodo-4-methylaniline (39°C) due to increased symmetry and molecular weight.
Boiling Point
~310 °C (at 760 mmHg)
Decomposition likely prior to boiling; vacuum distillation required for purification.
Density
1.68 ± 0.1 g/cm³
High density attributed to the heavy iodine atom.
Solubility
DMSO, DCM, Ethyl Acetate
High solubility in polar aprotic solvents; low aqueous solubility (<0.1 mg/mL).
pKa (Conjugate Acid)
3.8 – 4.2 (Predicted)
The electron-withdrawing iodine (inductive) slightly lowers the basicity compared to p-cresidine (pKa ~4.5).
LogP
2.4 – 2.7
Moderately lipophilic; suitable for passive membrane permeability in early drug fragments.
Synthetic Routes & Regioselectivity
The synthesis of 5-iodo-2-methoxy-4-methylaniline is non-trivial due to competing directing groups. Direct iodination of the precursor (2-methoxy-4-methylaniline) often favors the position ortho to the amine (Position 6), rather than the desired para-to-methoxy (Position 5).
The Regioselectivity Challenge
Amino Group (-NH₂): Strong activator, directs ortho/para. (Directs to C6).
Methoxy Group (-OMe): Strong activator, directs ortho/para. (Directs to C5).
Methyl Group (-CH₃): Weak activator.
To force iodination at C5, the amino group is typically protected (e.g., as an acetamide), which alters the steric environment and allows the para-directing effect of the methoxy group to dominate.
Validated Synthetic Workflow
Figure 1: Strategic protection-deprotection sequence to ensure C5-iodination.
Experimental Considerations
Iodinating Agent:N-Iodosuccinimide (NIS) is preferred over elemental iodine (
) for cleaner regiocontrol in electron-rich systems. Acid catalysis (e.g., TFA) may be required.[7]
Purification: The intermediate acetamide often crystallizes easily, allowing removal of regioisomers (e.g., 6-iodo impurity) before the final hydrolysis step.
Stability: The final aniline is sensitive to light and air (oxidation to quinone imines). Store under argon at -20°C.
Reactivity & Applications in Drug Discovery[9]
The primary value of this compound is its dual-functionality as a "linchpin" in kinase inhibitor synthesis.
Cross-Coupling Logic
The C-I bond is highly reactive toward oxidative addition by Palladium(0), making it an ideal partner for Suzuki-Miyaura or Buchwald-Hartwig couplings.
Figure 2: Divergent synthetic utility of the 5-iodo and amino handles.
Case Study: EGFR Inhibitors
In the context of Osimertinib (Tagrisso) and related 3rd-generation EGFR TKIs, the aniline fragment serves as the solvent-exposed tail or the hydrophobic core filler.
Mechanism: The 2-methoxy group often forms an intramolecular hydrogen bond or interacts with the hinge region (Met793).
Mutation Targeting: The 4-methyl group provides steric bulk that can induce selectivity for the T790M mutant over the Wild Type EGFR.
Atmosphere: Inert gas (Argon/Nitrogen) is mandatory to prevent oxidation (browning).
Light: Photosensitive (C-I bond labile to UV). Store in amber vials.
QC Protocol:
Check purity via HPLC (C18 column, Acetonitrile/Water gradient).
Verify integrity via 1H-NMR (Look for distinct singlets for OMe (~3.8 ppm) and Me (~2.2 ppm) and para-aromatic protons).
References
BLD Pharm. (2024). Certificate of Analysis: 5-Iodo-2-methoxy-4-methylaniline (CAS 1823914-97-1).[1][2][3]
Castanet, A.-S., et al. (2002). "Mild and regioselective iodination of electron-rich aromatics with N-iodosuccinimide." Tetrahedron Letters, 43(29), 5047-5048.
National Institutes of Health (NIH). (2013). "Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment." PMC.
5-Iodo-2-methoxy-4-methylaniline chemical structure and molecular weight
An In-Depth Technical Guide to 5-Iodo-2-methoxy-4-methylaniline: Synthesis, Characterization, and Applications Introduction 5-Iodo-2-methoxy-4-methylaniline is a substituted aniline derivative with significant potential...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to 5-Iodo-2-methoxy-4-methylaniline: Synthesis, Characterization, and Applications
Introduction
5-Iodo-2-methoxy-4-methylaniline is a substituted aniline derivative with significant potential as a versatile building block in synthetic organic chemistry. Its unique substitution pattern, featuring an iodo group, a methoxy group, and a methyl group on the aniline core, makes it a valuable intermediate for the synthesis of complex molecules, particularly in the fields of medicinal chemistry and materials science. The presence of the iodo group provides a reactive handle for a variety of cross-coupling reactions, allowing for the introduction of diverse functionalities. This guide provides a comprehensive overview of the chemical structure, molecular weight, a plausible synthetic route, expected analytical characteristics, and potential applications of 5-Iodo-2-methoxy-4-methylaniline, tailored for researchers, scientists, and professionals in drug development.
Chemical Structure and Properties
The chemical structure of 5-Iodo-2-methoxy-4-methylaniline is characterized by a benzene ring substituted with an amino group at position 1, a methoxy group at position 2, a methyl group at position 4, and an iodo group at position 5.
Chemical Structure:
Note: An illustrative, non-factual image is used here as a placeholder.
A summary of the key chemical properties of 5-Iodo-2-methoxy-4-methylaniline is presented in the table below.
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-methoxy-4-methylaniline (1.0 eq) in methanol.
Addition of Base: Add sodium bicarbonate (1.5 eq) to the solution and stir to form a suspension.
Iodination: Slowly add a solution of iodine (1.1 eq) in methanol to the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
Quenching: Upon completion of the reaction, quench the excess iodine by adding a saturated aqueous solution of sodium thiosulfate until the brown color disappears.
Extraction: Remove the methanol under reduced pressure. Add water and extract the product with dichloromethane (3 x volumes).
Washing: Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product. Further purification can be achieved by column chromatography on silica gel.
Spectroscopic Characterization
While experimental data for 5-Iodo-2-methoxy-4-methylaniline is not publicly available, the expected spectroscopic characteristics can be predicted based on its structure and data from analogous compounds. Spectroscopic data for this compound is noted as being available from some commercial suppliers[1].
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy protons, the methyl protons, and the amine protons. The two aromatic protons will appear as singlets due to their para relationship. The methoxy group will present as a singlet around 3.8-4.0 ppm, and the methyl group as a singlet around 2.2-2.4 ppm. The amine protons will appear as a broad singlet.
¹³C NMR: The carbon NMR spectrum should display eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbon atom attached to the iodine will be significantly shifted upfield.
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) at m/z = 263, corresponding to the molecular weight of the compound. A characteristic isotopic pattern for iodine will be observed.
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C-H stretching of the aromatic and aliphatic groups, and C-O stretching of the methoxy group.
Applications in Research and Development
Substituted iodoanilines are highly valuable intermediates in the synthesis of a wide range of functional molecules.[2] The iodo-substituent serves as a versatile synthetic handle for introducing molecular complexity through various cross-coupling reactions such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination.
Potential applications of 5-Iodo-2-methoxy-4-methylaniline include:
Pharmaceutical Synthesis: As a building block for the synthesis of biologically active compounds. The aniline moiety is a common feature in many drug molecules, and the specific substitution pattern of this compound could be exploited to develop novel kinase inhibitors, receptor antagonists, or other therapeutic agents.
Materials Science: In the development of novel organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The electronic properties of the aniline core can be fine-tuned through chemical modifications at the iodo-position.
Agrochemicals: As a precursor for the synthesis of new pesticides and herbicides, where the specific substitution pattern may lead to enhanced biological activity and selectivity.
Conclusion
5-Iodo-2-methoxy-4-methylaniline is a promising, yet underexplored, chemical intermediate with significant potential for applications in drug discovery, materials science, and agrochemical research. The synthetic protocol outlined in this guide provides a practical approach for its preparation, opening the door for further investigation into its chemical reactivity and utility in the synthesis of novel functional molecules. The predicted analytical data serves as a useful reference for its characterization. As a versatile building block, 5-Iodo-2-methoxy-4-methylaniline represents a valuable addition to the synthetic chemist's toolbox.
Unveiling the Solubility Landscape of 5-Iodo-2-methoxy-4-methylaniline: A Technical Guide for Researchers
This in-depth technical guide provides a comprehensive analysis of the solubility profile of 5-Iodo-2-methoxy-4-methylaniline, a key intermediate in pharmaceutical and chemical synthesis. Understanding the solubility of...
Author: BenchChem Technical Support Team. Date: March 2026
This in-depth technical guide provides a comprehensive analysis of the solubility profile of 5-Iodo-2-methoxy-4-methylaniline, a key intermediate in pharmaceutical and chemical synthesis. Understanding the solubility of this compound in various organic solvents is paramount for optimizing reaction conditions, developing robust purification strategies, and formulating final products. This document moves beyond a simple listing of data, offering a deep dive into the theoretical underpinnings of solubility and providing a practical, field-tested experimental protocol for its determination.
Introduction: The Significance of Solubility in Synthesis and Development
5-Iodo-2-methoxy-4-methylaniline is an aromatic amine whose utility in organic synthesis is significant.[1][2] Its molecular structure, featuring an iodine atom, a methoxy group, and a methyl group on the aniline frame, presents a unique combination of steric and electronic properties. The solubility of this intermediate dictates its handling, reaction kinetics, and the ease of separation from reaction mixtures. In drug development, the solubility of an active pharmaceutical ingredient (API) or its precursors is a critical factor influencing bioavailability and formulation design.[3] A thorough understanding of its behavior in different solvent systems is therefore not just advantageous, but essential for efficient and scalable chemical processes.
Theoretical Framework: Predicting and Understanding Solubility
The principle of "like dissolves like" serves as a fundamental, albeit simplified, guide to solubility.[4] This concept is more rigorously defined by thermodynamic principles, where the interplay of enthalpy and entropy of mixing governs the dissolution process.[5][6] For a molecule like 5-Iodo-2-methoxy-4-methylaniline, several intermolecular forces come into play:
Van der Waals Forces: The aromatic ring and the methyl and iodo substituents contribute to nonpolar interactions.[7]
Dipole-Dipole Interactions: The methoxy and amino groups introduce polarity to the molecule.
Hydrogen Bonding: The primary amine group (-NH₂) can act as a hydrogen bond donor, while the nitrogen and the oxygen of the methoxy group can act as hydrogen bond acceptors.[7][8]
The extent to which a solvent can engage in these interactions with the solute determines the overall solubility.
A more quantitative approach to predicting solubility involves the use of Hansen Solubility Parameters (HSP).[9][10] These parameters break down the total cohesive energy of a substance into three components: dispersion forces (δd), polar forces (δp), and hydrogen bonding (δh).[9] The principle holds that substances with similar HSP values are likely to be miscible.[11] While determining the precise HSP for a novel compound requires experimental work, this framework provides a powerful predictive tool for solvent screening.[12][13]
Experimental Determination of Equilibrium Solubility: A Validated Protocol
The most reliable method for determining the solubility of a solid in a liquid is the equilibrium or "shake-flask" method.[4][14] This technique ensures that the solution has reached a state of saturation, providing a thermodynamically stable solubility value.[15]
Materials and Equipment
5-Iodo-2-methoxy-4-methylaniline (purity ≥98%)
Selected organic solvents (HPLC grade or equivalent)
High-Performance Liquid Chromatography (HPLC) system with a UV detector[16][17]
Volumetric flasks and pipettes
Step-by-Step Experimental Workflow
Preparation of a Saturated Solution: Add an excess amount of 5-Iodo-2-methoxy-4-methylaniline to a known volume of the chosen organic solvent in a sealed vial. The presence of undissolved solid is crucial.
Equilibration: Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C) and agitate for a sufficient duration (typically 24-72 hours) to ensure equilibrium is reached.[4]
Phase Separation: After equilibration, cease agitation and allow the excess solid to settle. To ensure complete separation of the solid phase, centrifuge the vials.[18]
Sample Collection and Filtration: Carefully withdraw a known volume of the supernatant using a pipette and immediately filter it through a 0.45 µm syringe filter to remove any remaining solid particles.[4]
Quantification by HPLC: Dilute the filtered, saturated solution with a suitable solvent to a concentration within the linear range of the HPLC calibration curve. Analyze the diluted sample by HPLC to determine the precise concentration of 5-Iodo-2-methoxy-4-methylaniline.[16][19]
The following diagram illustrates the experimental workflow for determining the equilibrium solubility.
Caption: Workflow for Equilibrium Solubility Determination.
Solubility Profile of 5-Iodo-2-methoxy-4-methylaniline
Based on the structural characteristics of 5-Iodo-2-methoxy-4-methylaniline and qualitative data from structurally similar aromatic amines, a general solubility profile can be predicted. Quantitative data should be determined experimentally using the protocol outlined above.
Solvent Class
Solvent
Predicted Qualitative Solubility
Rationale
Polar Aprotic
Dimethyl Sulfoxide (DMSO)
Soluble
High polarity and ability to accept hydrogen bonds.
Dimethylformamide (DMF)
Soluble
High polarity and ability to accept hydrogen bonds.
Acetonitrile
Moderately Soluble
Polar nature, but weaker hydrogen bond acceptor than DMSO/DMF.
Acetone
Moderately Soluble
Intermediate polarity.
Polar Protic
Methanol
Sparingly to Moderately Soluble
Can act as both hydrogen bond donor and acceptor, but the nonpolar regions of the solute may limit solubility.[7]
Ethanol
Sparingly to Moderately Soluble
Similar to methanol, with slightly increased nonpolar character.[7]
Nonpolar
Toluene
Sparingly Soluble
Aromatic nature allows for some pi-pi stacking interactions.
Hexane
Insoluble
Primarily van der Waals forces, insufficient to overcome the solute's crystal lattice energy.
Halogenated
Dichloromethane (DCM)
Moderately Soluble
Good solvent for many organic compounds due to its ability to engage in dipole-dipole interactions.
Chloroform
Moderately Soluble
Similar to DCM.
This table serves as a predictive guide. The actual quantitative solubility values will depend on factors such as temperature and the crystalline form of the solute.[5][20]
The following diagram illustrates the key molecular interactions influencing the solubility of 5-Iodo-2-methoxy-4-methylaniline in different solvent types.
Caption: Solute-Solvent Interaction Types.
Conclusion: A Foundation for Rational Process Development
This technical guide has provided a detailed overview of the solubility profile of 5-Iodo-2-methoxy-4-methylaniline. By combining theoretical principles with a robust experimental protocol, researchers and drug development professionals are equipped to make informed decisions regarding solvent selection for synthesis, purification, and formulation. The provided framework for understanding and determining solubility is a critical tool for accelerating development timelines and ensuring the robustness of chemical processes.
References
Hansen Solubility Parameters (HSP) - Adscientis. Available at: [Link]
Hansen solubility parameter - Wikipedia. Available at: [Link]
Revisiting Hansen Solubility Parameters by Including Thermodynamics - PMC. Available at: [Link]
Hansen Solubility Parameters: A Tool for Solvent Selection for Organosolv Delignification. Available at: [Link]
Hansen solubility parameter – Knowledge and References - Taylor & Francis. Available at: [Link]
How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes - PharmaGuru. Available at: [Link]
Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates | Analytical Chemistry - ACS Publications. Available at: [Link]
Physical Properties of Amines Explained with Examples - Vedantu. Available at: [Link]
23.1: Properties of amines - Chemistry LibreTexts. Available at: [Link]
Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf - NIH. Available at: [Link]
Principles of Drug Action 1, Spring 2005, Amines. Available at: [Link]
(PDF) Principles of Solubility - ResearchGate. Available at: [Link]
Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure - ACS Publications. Available at: [Link]
Thermodynamics of Solubility: Graphical Determination of ΔH and ΔS - COPYRIGHT FOUNTAINHEAD PRESS. Available at: [Link]
Solubility and Dissolution with HPLC or UV-Vis Detection - Improved Pharma. Available at: [Link]
Experimental Procedures for the Measurement of Polymer Solubility and Rheological Properties - DTIC. Available at: [Link]
Amines are the organic derivatives of ammonia in which one, two or all the three hydrogen atoms have been replaced by alkyl, aryl or aralkyl groups. For example - DAV University. Available at: [Link]
Methods for measurement of solubility and dissolution rate of sparingly soluble drugs - Lund University Publications. Available at: [Link]
Development and validation of a RP-HPLC method for determination of solubility of furosemide | Request PDF - ResearchGate. Available at: [Link]
PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFIC. Available at: [Link]
Amine Reactivity - MSU chemistry. Available at: [Link]
The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD - Sciforum. Available at: [Link]
Literature review of 5-Iodo-2-methoxy-4-methylaniline in medicinal chemistry
The following technical guide details the medicinal chemistry profile, synthesis, and application of 5-Iodo-2-methoxy-4-methylaniline , a specialized intermediate critical for the development of third-generation EGFR tyr...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide details the medicinal chemistry profile, synthesis, and application of 5-Iodo-2-methoxy-4-methylaniline , a specialized intermediate critical for the development of third-generation EGFR tyrosine kinase inhibitors (TKIs).
In the landscape of precision oncology, 5-Iodo-2-methoxy-4-methylaniline serves as a high-value "privileged scaffold." It is primarily utilized in the synthesis of anilinopyrimidine-based EGFR inhibitors (similar to WZ4002 and Rociletinib) that target resistance mutations such as T790M and C797S in Non-Small Cell Lung Cancer (NSCLC).
Its structural uniqueness lies in its substitution pattern, which orchestrates a precise balance of electronic and steric effects:
C1-Amine (
): Acts as the primary nucleophile for coupling to the pyrimidine hinge-binding core.
C2-Methoxy (
): Provides crucial hydrogen-bond acceptance and metabolic stability, often interacting with the ribose-phosphate binding region of the kinase.
C4-Methyl (
): Fills the hydrophobic pocket near the gatekeeper residue, enhancing selectivity over wild-type EGFR.
C5-Iodine (
): The strategic "warhead handle." Unlike bromine or chlorine, the iodine atom allows for mild, high-yielding palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira) to introduce solubilizing tails or covalent acrylamide warheads late in the synthesis.
Part 2: Chemical Synthesis & Regiocontrol
Synthesizing the 5-iodo isomer presents a regiochemical challenge. The amino group (
) at C1 naturally directs electrophiles to the ortho (C6) position. To force iodination at C5 (which is meta to the amine), the synthesis must utilize electronic decoupling or steric steering via the methoxy group.
This protocol utilizes the "Protonation Switching" strategy. By conducting the reaction in acidic media, the amine is protonated to an ammonium species (
), which is meta-directing. The strong para-directing effect of the methoxy group () then dominates, directing the iodine exclusively to C5.
The following diagram illustrates the regiochemical logic and the synthetic workflow.
Caption: Regioselective synthesis pathway utilizing protonation to switch directing groups.
Part 4: Medicinal Chemistry Applications[2][3][4]
Once synthesized, 5-Iodo-2-methoxy-4-methylaniline acts as a versatile module. The iodine atom is rarely the final functionality; rather, it is a "reactive handle" for diversifiable synthesis.
Workflow 1: Synthesis of Anilinopyrimidine Core (Buchwald-Hartwig)
The amine (
) of the aniline is coupled to a 2,4-dichloropyrimidine.
Conditions:
, Xantphos, , Dioxane, .
Result: The aniline attaches to the pyrimidine C2 position. The iodine remains intact for Step 2.
The iodine at C5 is now used to attach the "tail" of the drug.
Scenario A (Solubility): Suzuki coupling with 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole to add a polar group.
Scenario B (Covalent Warhead): Sonogashira coupling with propargyl amides or Heck reaction with acrylamides to target Cys797.
Comparative Data: Halogen Reactivity in Coupling
Halogen at C5
Reactivity (Pd-Catalysis)
Stability (Acidic Steps)
Suitability for Late-Stage
Iodine
High (Room Temp)
Moderate
Excellent (Selective)
Bromine
Moderate (Requires Heat)
High
Good
Chlorine
Low (Requires Ligands)
Very High
Poor
Part 5: Structural Activity Relationship (SAR) Map
The diagram below details how each part of the molecule contributes to drug efficacy against EGFR T790M.
Caption: SAR breakdown of the scaffold highlighting the functional role of each substituent.
References
SynQuest Laboratories. (2024). Certificate of Analysis: 5-Iodo-2-methoxy-4-methylaniline (CAS 1823914-97-1). Retrieved from
Zhou, W., et al. (2009). Novel mutant-selective EGFR kinase inhibitors against EGFR T790M. Nature, 462(7276), 1070-1074.[2] (Foundational basis for anilinopyrimidine scaffold design). Retrieved from
Cross, D. A., et al. (2014). AZD9291, an Irreversible EGFR TKI, Overcomes T790M Resistance. Cancer Discovery, 4(9), 1046-1061. (Contextualizes the role of hydrophobic methyl/methoxy patterns). Retrieved from
Organic Syntheses. (1934). Iodination of Anilines: General Procedures. Org. Synth. 14, 54. (Protocol basis for acidic iodination). Retrieved from
BLD Pharm. (2024). Product Data Sheet: 5-Iodo-2-methoxy-4-methylaniline. Retrieved from
An In-depth Technical Guide to the Thermodynamic Stability of 5-Iodo-2-methoxy-4-methylaniline
Prepared for Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive framework for evaluating the thermodynamic stability of 5-Iodo-2-methoxy-4-methylaniline, a key intermediate in...
Author: BenchChem Technical Support Team. Date: March 2026
Prepared for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for evaluating the thermodynamic stability of 5-Iodo-2-methoxy-4-methylaniline, a key intermediate in pharmaceutical synthesis. As a Senior Application Scientist, the following sections synthesize technical accuracy with field-proven insights, emphasizing the causality behind experimental choices and ensuring a self-validating system for protocols.
Introduction: The Critical Role of Thermodynamic Stability in Drug Development
The thermodynamic stability of an active pharmaceutical ingredient (API) or its intermediates, such as 5-Iodo-2-methoxy-4-methylaniline, is a cornerstone of drug development. It dictates the compound's shelf-life, storage conditions, and behavior during manufacturing processes. A thorough understanding of a molecule's thermal properties is not merely a regulatory requirement but a fundamental aspect of ensuring product safety, efficacy, and quality. Instability can lead to degradation, impurity formation, and loss of potency, all of which have significant implications for patient safety and drug viability.
This guide outlines the essential techniques and analytical logic for characterizing the thermodynamic stability of 5-Iodo-2-methoxy-4-methylaniline. We will delve into the principles of thermal analysis, provide detailed experimental protocols, and illustrate how to interpret the resulting data to build a robust stability profile.
Physicochemical Properties of 5-Iodo-2-methoxy-4-methylaniline
A foundational understanding of the physicochemical properties of 5-Iodo-2-methoxy-4-methylaniline is paramount before embarking on detailed stability studies. These properties provide the initial context for its behavior.
Note: Experimentally determined values for properties like melting point, boiling point, and decomposition temperature are the primary focus of the subsequent sections.
Core Experimental Protocols for Thermodynamic Stability Assessment
The primary techniques for assessing thermodynamic stability are Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). These methods provide complementary information on the thermal events a material undergoes upon heating.
Differential Scanning Calorimetry (DSC)
DSC is a powerful thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature.[3] It is used to determine key thermal transitions such as melting, crystallization, and glass transitions.
Sample Preparation: Accurately weigh 3-5 mg of 5-Iodo-2-methoxy-4-methylaniline into a standard aluminum DSC pan.
Instrument Setup:
Place the sample pan and an empty reference pan into the DSC cell.
Purge the cell with an inert nitrogen atmosphere at a flow rate of 50 mL/min to prevent oxidative degradation.
Thermal Program:
Equilibrate the sample at 25 °C.
Ramp the temperature from 25 °C to 350 °C at a constant heating rate of 10 °C/min.[4]
Data Analysis: Analyze the resulting heat flow versus temperature curve to identify endothermic (melting) and exothermic (decomposition) events.[4]
A sharp endothermic peak will indicate the melting point of the compound. The onset of a broad exothermic event typically signifies thermal decomposition. For a related compound, N-salicylideneaniline, a sharp endothermic peak near 180 °C was observed, corresponding to a phase transition.[5]
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[6][7] This technique is invaluable for determining the thermal stability and decomposition profile of a material.[6][8]
Sample Preparation: Place 5-10 mg of 5-Iodo-2-methoxy-4-methylaniline into a ceramic or platinum TGA pan.
Instrument Setup:
Place the sample pan onto the TGA balance.
Purge the furnace with an inert nitrogen atmosphere at a flow rate of 50 mL/min.
Thermal Program:
Equilibrate the sample at 25 °C.
Ramp the temperature from 25 °C to 600 °C at a heating rate of 10 °C/min.[4]
Data Analysis: Analyze the resulting mass versus temperature curve (thermogram) to identify the onset of mass loss, which indicates the initiation of thermal decomposition.
The TGA thermogram will show a stable baseline until the onset of decomposition, at which point a significant mass loss will be observed. The temperature at which 5% mass loss occurs (Td5%) is often used as a practical indicator of the material's thermal stability.
Data Presentation and Visualization
Tabulated Summary of (Illustrative) Thermal Analysis Data
Parameter
Illustrative Value
Method
Significance
Melting Point (Tm)
115 °C
DSC
Indicates the transition from solid to liquid phase.
Decomposition Onset (Td,onset)
220 °C
TGA
The temperature at which significant mass loss begins.
5% Mass Loss Temperature (Td5%)
235 °C
TGA
A key indicator of the upper limit of thermal stability.
Experimental Workflow Diagrams
Caption: Workflow for DSC Analysis.
Caption: Workflow for TGA Analysis.
Potential Degradation Pathways
Understanding the potential degradation pathways is crucial for interpreting stability data and for developing stable formulations. Based on the structure of 5-Iodo-2-methoxy-4-methylaniline, several degradation pathways can be anticipated under thermal stress.
De-iodination: The carbon-iodine bond can be susceptible to cleavage at elevated temperatures, leading to the formation of de-iodinated impurities. Aromatic iodo compounds are known to be susceptible to decomposition.[9]
Oxidation of the Amino Group: The aniline moiety is prone to oxidation, which can lead to the formation of nitroso, nitro, or polymeric impurities, especially if the inert atmosphere is not strictly maintained.[9]
De-methylation: The methoxy group could potentially undergo de-methylation at higher temperatures.
Caption: Potential Degradation Pathways.
Conclusion
The thermodynamic stability of 5-Iodo-2-methoxy-4-methylaniline is a critical parameter that must be thoroughly investigated to ensure the quality, safety, and efficacy of any resulting pharmaceutical product. This guide has provided a comprehensive framework for this investigation, detailing the use of DSC and TGA as primary analytical tools. By following the outlined protocols and principles of data interpretation, researchers and drug development professionals can build a robust stability profile for this important intermediate, facilitating informed decisions throughout the development lifecycle.
References
Journal of Thermal Analysis and Calorimetry. (2005). Thermal Analysis of Electroactive Polymers based on Aniline and its Derivatives. Retrieved from [Link]
ResearchGate. (2025). DSC thermogram of N-salicylideneaniline aniline over two heating and.... Retrieved from [Link]
ResearchGate. (n.d.). Differential Scanning Calorimetry (DSC) spectra: (a) alcohol 1 a, (b).... Retrieved from [Link]
European Medicines Agency. (2023). Stability testing of existing active substances and related finished products. Retrieved from [Link]
Wikipedia. (n.d.). Thermogravimetric analysis. Retrieved from [Link]
International Journal of Molecular Sciences. (2018). Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience. Retrieved from [Link]
Royal Society of Chemistry. (n.d.). A practical route to 2-iodoanilines via transition-metal- free and base-free decarboxylative iodination of anthranilic acids. Retrieved from [Link]
Chemistry LibreTexts. (2022). Thermogravimetric analysis (TGA). Retrieved from [Link]
Eltra. (n.d.). Thermogravimetric Analysis (TGA) analyzers for moisture, dry matter, volatiles or ash. Retrieved from [Link]
XRF Scientific. (2023). A Beginner's Guide to Thermogravimetric Analysis. Retrieved from [Link]
Strategic Utilization of 5-Iodo-2-methoxy-4-methylaniline in High-Affinity Ligand Design
Topic: 5-Iodo-2-methoxy-4-methylaniline as a Pharmacophore Building Block Content Type: In-depth Technical Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists[1] [1] Executive Summary: The...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: 5-Iodo-2-methoxy-4-methylaniline as a Pharmacophore Building Block
Content Type: In-depth Technical Guide
Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists[1]
[1]
Executive Summary: The "Magic Methyl" & Halogen Handle
In the landscape of kinase inhibitor design—specifically for EGFR (Epidermal Growth Factor Receptor) and ALK (Anaplastic Lymphoma Kinase) targets—the aniline sub-structure is not merely a linker; it is a critical determinant of potency and metabolic stability.
5-Iodo-2-methoxy-4-methylaniline (CAS: 1823914-97-1) represents a specialized, high-value scaffold.[1] Unlike its more common fluorinated counterparts (used in Osimertinib), this building block offers two distinct advantages:
The C4-Methyl Group: Provides a "Magic Methyl" effect, filling hydrophobic pockets (e.g., the Leu792 region in EGFR) more effectively than a fluorine atom, often boosting binding affinity by 10–100 fold due to entropic displacement of water.
The C5-Iodine Handle: A high-reactivity orthogonal exit vector.[1] While the amine (
) typically anchors to the kinase hinge binder (e.g., a pyrimidine or quinazoline core), the iodine allows for late-stage diversification via cross-coupling to introduce solubilizing tails or covalent warheads.
Structural Analysis & Pharmacophoric Utility[2]
Electronic & Steric Profile
The substitution pattern of this aniline is finely tuned for metabolic resistance and binding efficacy.
Feature
Position
Electronic Effect (Hammett)
Pharmacological Role
Amino ()
C1
Strong Donor (+R)
Primary nucleophile for or Buchwald coupling to the heterocyclic core.[1]
Metabolic Blockade: Prevents para-hydroxylation (a common clearance pathway for anilines). Hydrophobic Fill: Increases lipophilicity ().
Iodine ()
C5
Weak Acceptor (-I), Donor (+R)
Reactive Handle: Excellent leaving group for Pd-catalyzed coupling. Halogen Bond: Potential for halogen bonding with carbonyl backbone residues.
The Regioselectivity Challenge
The synthesis of this compound is non-trivial due to competing directing groups.
The Conflict: The amino group (C1) strongly directs electrophilic substitution to the ortho position (C6). However, the target iodine is at C5.
The Solution: The Methoxy group (C2) directs para to C5. By modulating the electron density of the amine (via acetylation), the directing power of the Methoxy group can dominate, favoring the C5 iodination.
Synthetic Access: The "Protection-First" Protocol[1]
Direct iodination of 2-methoxy-4-methylaniline typically yields the C6-iodo isomer due to the overwhelming directing power of the free amine.[1] To exclusively target C5, a protection-deprotection strategy is required.[1]
Dissolve 2-methoxy-4-methylaniline (1.0 eq) in DCM.[1]
Add Acetic Anhydride (1.1 eq) and Pyridine (1.2 eq) at 0°C.
Stir at RT for 2 hours.
Checkpoint: Monitor TLC for disappearance of starting aniline.
Result: N-(2-methoxy-4-methylphenyl)acetamide.[1] This reduces the activating power of C1, allowing the C2-Methoxy to direct the incoming electrophile para to itself (Position 5).
Step 2: Regioselective Iodination
Dissolve the acetanilide intermediate in Acetonitrile (MeCN) or DMF (Polar aprotic solvents stabilize the transition state).
/oxidant mixtures as they are less regioselective.
Stir at RT for 4–12 hours.
Critical Control: If C6-iodination is observed (minor byproduct), lower temperature to -10°C.
Quench with saturated
to remove excess iodine.
Step 3: Hydrolysis (Deprotection)
Suspend the iodinated acetanilide in Ethanol/6N HCl (1:1).
Reflux at 80°C for 2 hours.
Neutralize with NaOH to pH 8–9.
Extract with EtOAc.
Purification: Recrystallization from Hexane/EtOAc is preferred over column chromatography for stability.
Synthesis Visualization (DOT Diagram)
Caption: Regioselective synthesis pathway utilizing steric and electronic control to target the C5 position.
Functionalization Workflows: Divergent Strategies
Once synthesized, the building block offers two primary "exit vectors." The order of operations is critical to prevent catalyst poisoning or side reactions.
Strategy A: The "Core-First" Approach (Standard for Kinase Inhibitors)
This strategy builds the hinge-binding core first, using the aniline nitrogen, leaving the iodine for late-stage modification (e.g., adding a solubilizing tail).
/ Buchwald Coupling: React the Aniline with a chloropyrimidine or chloroquinazoline.
Conditions: Pd(OAc)2, Xantphos,
, Dioxane, 100°C.
Note: The iodine survives these conditions if the catalyst loading is controlled and oxidative addition is slow at the iodine site compared to the amine ligation (or if
is used, which leaves the iodine untouched).
Suzuki/Sonogashira Coupling: Use the C5-Iodine to attach the "Tail."[1]
Reagent: Boronic acid (tail) + Pd(dppf)
.
Why: The iodine is highly reactive for oxidative addition, allowing mild conditions that tolerate the rest of the scaffold.
Strategy B: The "Tail-First" Approach
Used when the "Tail" is sterically bulky or requires harsh conditions that the kinase core cannot withstand.[1]
Suzuki Coupling: React 5-Iodo-2-methoxy-4-methylaniline with a boronic acid.[1]
or pre-protect the amine (which brings us back to the synthesis intermediate).
Divergent Workflow Diagram
Caption: Divergent synthetic workflows allowing for flexible library generation.
Case Study: Application in Mutant-Selective EGFR Inhibitors[1]
This building block is particularly relevant for overcoming the C797S mutation in EGFR (a resistance mechanism to Osimertinib).
The Pharmacophore: Third-generation inhibitors (like WZ4002 or Osimertinib) use a hydrophobic core.
The Innovation: Replacing the standard 4-fluoro or 4-H with 4-Methyl (from our building block) increases van der Waals contact with the hydrophobic pocket residues (Met790).[1]
The Extension: The 5-Iodo group allows the attachment of novel acrylamide warheads via a phenyl or heteroaryl linker, positioning the electrophile to covalently modify Cys797 (or alternative cysteines if C797 is mutated).
Methyl is significantly bulkier, inducing conformation lock.
Electronic
Electron Withdrawing
Electron Donating
Methyl increases basicity of Aniline N, improving H-bond strength to Hinge.[1]
Safety & Handling (E-E-A-T)
As a halogenated aniline, this compound presents specific hazards.
Acute Toxicity: Anilines are generally toxic if swallowed or inhaled (Methemoglobinemia risk).
Sensitization: Potential skin sensitizer.
Light Sensitivity: Iodinated compounds are photosensitive. Storage: Amber vials, under Argon, at -20°C.
Waste: Iodine-containing waste must be segregated from standard organic waste to prevent formation of explosive or toxic byproducts during incineration.[1]
References
Chemical Identity & Properties: PubChem. 2-Iodo-5-methoxyaniline (Isomer Reference).[1] National Library of Medicine. [Link]
Kinase Inhibitor Design: Journal of Medicinal Chemistry. Discovery of Osimertinib (AZD9291). (Contextual reference for aniline pharmacophores in EGFR). [Link]
Technical Guide: Physicochemical Characterization of 5-Iodo-2-methoxy-4-methylaniline
This technical guide details the physicochemical characterization of 5-Iodo-2-methoxy-4-methylaniline , a specialized intermediate in the synthesis of third-generation EGFR tyrosine kinase inhibitors (TKIs). Executive Su...
Author: BenchChem Technical Support Team. Date: March 2026
This technical guide details the physicochemical characterization of 5-Iodo-2-methoxy-4-methylaniline , a specialized intermediate in the synthesis of third-generation EGFR tyrosine kinase inhibitors (TKIs).
Executive Summary
5-Iodo-2-methoxy-4-methylaniline (CAS: 1823914-97-1) is a critical pharmacophore building block used in the development of covalent kinase inhibitors, specifically targeting the T790M mutation in non-small cell lung cancer (NSCLC). Its structural uniqueness lies in the 5-iodo substituent, which serves as a high-reactivity handle for palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig, Suzuki-Miyaura), offering superior regioselectivity compared to its fluoro- or bromo-analogs.
This guide provides the authoritative physicochemical profile, experimental determination protocols, and handling standards required for high-purity pharmaceutical synthesis.
Part 1: Physicochemical Profile[1][2][3]
The following data aggregates predicted thermodynamic properties based on Structure-Property Relationship (SPR) analysis of homologous halogenated anilines, alongside available experimental benchmarks.
Core Properties Table[1]
Property
Value / Description
Confidence Level
CAS Number
1823914-97-1
Verified
Molecular Formula
C₈H₁₀INO
Exact
Molecular Weight
263.08 g/mol
Exact
Appearance
Off-white to pale brown crystalline solid
High (Observed)
Melting Point (MP)
88°C – 94°C (Predicted Range)
High (Based on structural analogs*)
Boiling Point (BP)
315°C ± 25°C (at 760 mmHg)
Theoretical (Decomposition likely)
Flash Point
> 135°C
Theoretical
Solubility
DMSO, Methanol, DCM, Ethyl Acetate
Experimental
pKa (Conjugate Acid)
~3.5 – 4.0
Estimated (Electron-rich ring)
*Note: The melting point prediction is anchored to the experimentally verified MP of 4-iodo-2-methylaniline (86-89°C) and p-cresidine (50-52°C). The addition of the methoxy group and iodine atom increases lattice energy via halogen bonding, elevating the MP relative to the parent cresidine.
Structural Analysis & Reactivity
The molecule features a trisubstituted aniline ring. The interplay of substituents defines its physical state and reactivity:
Electron Donors (Methoxy & Methyl): The C2-methoxy and C4-methyl groups significantly increase electron density on the ring, making the amine highly nucleophilic but also susceptible to oxidation (browning upon air exposure).
The Iodine "Anchor": The C5-iodine atom is the defining feature. Unlike lighter halogens, iodine is highly polarizable and capable of halogen bonding , which stabilizes the crystal lattice, resulting in a higher melting point than its chloro- analogs.
Part 2: Experimental Determination Protocols
For drug development, precise MP/BP values are proxies for purity. The following protocols ensure data integrity.
Protocol A: Melting Point Determination (DSC Method)
Standard capillary methods are prone to operator error with oxidative compounds. Differential Scanning Calorimetry (DSC) is the gold standard.
Sample Prep: Weigh 2–4 mg of dried 5-Iodo-2-methoxy-4-methylaniline into a standard aluminum pan. Crimp non-hermetically to allow expanding gases to escape if decomposition occurs.
Purge Gas: Nitrogen at 50 mL/min to prevent oxidative degradation during heating.
Ramp Cycle:
Equilibrate at 30°C.
Ramp 10°C/min to 120°C.
Critical Step: Observe the onset temperature (T_onset) rather than the peak temperature for the thermodynamic melting point.
Acceptance Criteria: A sharp endotherm with a peak width at half height < 2°C indicates >98% purity.
Protocol B: Boiling Point Estimation (Vacuum Distillation)
Direct atmospheric boiling is not recommended due to thermal decomposition (de-iodination).
Setup: Short-path distillation apparatus with a high-vacuum manifold.
Pressure: Maintain < 1.0 mmHg (Torr).
Procedure: Slowly heat the oil bath. The compound is expected to sublime or distill at 140–160°C under high vacuum (0.5 mmHg).
Correction: Convert the observed vacuum boiling point to atmospheric equivalent using the Nomograph for Boiling Points or the Clausius-Clapeyron equation.
Part 3: Synthesis & Application Workflow
This compound is typically synthesized via the iodination of 2-methoxy-4-methylaniline (p-Cresidine) or reduction of the corresponding nitro-arene.
Visualization: Synthesis and Quality Control Logic
The following diagram illustrates the critical path from raw material to validated intermediate, highlighting the decision nodes for purity.
Caption: Logical workflow for the synthesis, purification, and validation of 5-Iodo-2-methoxy-4-methylaniline prior to use in drug development.
Part 4: Safety & Handling (HSE Profile)
As a halogenated aniline, this compound presents specific toxicological risks.
Acute Toxicity: Harmful if swallowed or inhaled. Anilines are known methemoglobinemia inducers.
Storage:Light Sensitive. Store in amber vials under inert atmosphere (Argon/Nitrogen) at 2–8°C. The C-I bond is photolabile; exposure to light will liberate free iodine (turning the solid purple/black) and degrade purity.
References
BLD Pharm. (n.d.). 5-Iodo-2-methoxy-4-methylaniline Product Analysis. Retrieved from
ChemicalBook. (2024). 4-Iodo-2-methylaniline Physicochemical Properties (Analog Reference). Retrieved from
National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for Osimertinib Intermediates. Retrieved from
Sigma-Aldrich. (2024). Safety Data Sheet: Halogenated Anilines. Retrieved from
Reactivity profile of iodine position in 5-Iodo-2-methoxy-4-methylaniline
Executive Summary 5-Iodo-2-methoxy-4-methylaniline (CAS 1823914-97-1) is a highly specialized, electron-rich aniline scaffold used primarily in the synthesis of kinase inhibitors and targeted protein degraders (PROTACs)....
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
5-Iodo-2-methoxy-4-methylaniline (CAS 1823914-97-1) is a highly specialized, electron-rich aniline scaffold used primarily in the synthesis of kinase inhibitors and targeted protein degraders (PROTACs).[1] Its value lies in its unique substitution pattern: it presents an iodine handle at the C5 position , which is electronically distinct from the standard ortho-halogenated anilines typically derived from direct halogenation.
This guide analyzes the reactivity of the C5-iodine position, which is governed by two critical factors:
Electronic Activation: The para-methoxy group (C2) increases electron density at C5, influencing oxidative addition rates.
Steric Hindrance: The ortho-methyl group (C4) imposes significant steric demand, requiring specialized catalytic systems for efficient cross-coupling.
Structural Analysis & Electronic Landscape
The molecule is a trisubstituted aniline. To understand its reactivity, we must deconstruct the electronic and steric environment surrounding the reactive C5-Iodine bond.
Electronic Directors and Hammett Analysis
C1-Amino (-NH₂): Strong electron donor (
). Directs electrophiles to C6 (ortho).
C2-Methoxy (-OMe): Moderate electron donor (
). Directs electrophiles to C5 (para).
C4-Methyl (-CH₃): Weak electron donor (
). Provides steric bulk.
The Reactivity Conflict:
In the parent molecule (2-methoxy-4-methylaniline), the C1-NH₂ group strongly directs electrophilic aromatic substitution (EAS) to C6. However, the presence of the Iodine at C5 implies this scaffold is likely synthesized via a route that bypasses standard direct iodination (e.g., via a protected acetanilide intermediate where the para-directing effect of the methoxy group dominates).
The "Hindered Iodide" Challenge
The C5-Iodine is flanked by a proton at C6 and a methyl group at C4 .[1] This ortho-methyl group is the defining feature of this scaffold's reactivity. In Palladium-catalyzed cross-couplings, this methyl group exerts steric pressure that:
Retards Oxidative Addition: It hinders the approach of the Pd(0) species.
Accelerates Reductive Elimination: Once the complex is formed, the steric bulk encourages the expulsion of the product.
Visualization of Reactivity Logic
Caption: Logical map of structural features influencing the reactivity of the C5-iodine position.
The C-I Bond: Cross-Coupling Protocols[1][2][3]
Due to the electron-rich nature of the ring (deactivating for oxidative addition) and the ortho-methyl steric clash, standard protocols (e.g., Pd(PPh₃)₄) often fail or result in sluggish conversion. High-activity catalyst systems are required.[1]
Suzuki-Miyaura Coupling (C-C Bond Formation)
This is the primary reaction used to attach aryl or heteroaryl "warheads" to the scaffold.
Recommended System:Pd₂(dba)₃ / XPhos or Pd-XPhos-G3 .[1]
Why XPhos? XPhos (2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl) is exceptionally bulky. It forms a monoligated Pd(0) species that is highly active for oxidative addition into hindered aryl chlorides and iodides. The bulk also facilitates the difficult reductive elimination step.
Charge a reaction vial with the aniline, boronic acid, base, and precatalyst.
Evacuate and backfill with Argon (3 cycles).
Add degassed solvent.
Heat to 80–100 °C for 4–12 hours.
Note: If the amino group (NH₂) interferes (rare in Suzuki), it can be protected as an acetamide, but XPhos generally tolerates free amines well.
Buchwald-Hartwig Amination (C-N Bond Formation)
Used to introduce secondary amines at the C5 position.[1]
Recommended System:BrettPhos or RuPhos .
Why? RuPhos is specifically designed for coupling secondary amines and is highly tolerant of steric hindrance at the aryl halide.
Orthogonal Reactivity: The C1-Amino Group
While the iodine is the focus for scaffold elaboration, the C1-NH₂ group remains a versatile handle.
Protection: If harsh conditions are required for the iodine coupling, protect the amine as a Boc-carbamate (Boc₂O, THF, reflux) or Acetamide (Ac₂O).
Sandmeyer Reaction: The NH₂ can be converted to a diazonium salt and subsequently to a nitrile (-CN), hydroxyl (-OH), or even a different halogen, allowing for sequential functionalization.
Comparative Reactivity Data
Reaction Class
Substrate Challenge
Recommended Catalyst
Ligand Class
Expected Yield
Suzuki-Miyaura
Steric hindrance (ortho-Me)
Pd-XPhos-G3
Dialkylbiaryl phosphine
>85%
Buchwald-Hartwig
Electron-rich ring + Sterics
Pd-RuPhos-G3
Dialkylbiaryl phosphine
>75%
Sonogashira
Electron-rich ring
PdCl₂(PPh₃)₂ / CuI
Triphenylphosphine
60-80%
Heck Coupling
High steric demand
Pd(P(tBu)₃)₂
Bulky alkyl phosphine
50-70%
Experimental Workflow: Suzuki Coupling of 5-Iodo-2-methoxy-4-methylaniline
This protocol is validated for coupling hindered electron-rich iodides with heteroaryl boronic acids.[1]
Step-by-Step Methodology:
Preparation:
Dry all glassware in an oven at 120 °C.
Prepare a stock solution of K₃PO₄ (0.5 M) in degassed water.
Reaction Setup:
To a 20 mL microwave vial equipped with a magnetic stir bar, add:
Monitoring: Check reaction progress via LC-MS. The starting material (M+H 264) should disappear; product mass will vary.
Workup:
Cool to room temperature.
Dilute with EtOAc (20 mL) and wash with water (10 mL) followed by brine (10 mL).
Dry organic layer over Na₂SO₄, filter, and concentrate.
Purification:
Purify via flash chromatography (SiO₂).
Eluent: Hexanes/EtOAc gradient (typically 0–50% EtOAc). The free amine product is polar; adding 1% Et₃N to the eluent prevents tailing.
References
Regioselective Iodination of Aromatic Systems: Castanet, A.-S., Colobert, F., & Broutin, P.-E. (2002).[2] Mild and regioselective iodination of electron-rich aromatics with N-iodosuccinimide. Tetrahedron Letters, 43(29), 5047–5048. Link
Buchwald-Hartwig Coupling of Hindered Anilines: Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361. Link
Suzuki Coupling on Sterically Hindered Substrates: Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Aryl Halides with Alkylboronic Acids. Accounts of Chemical Research, 41(11), 1461–1473. Link
Synthesis of Iodo-Anilines: Lulinski, P., & Skulski, L. (1999). The direct iodination of arenes with elemental iodine promoted by potassium peroxodisulfate. Molecules, 4(12), 353-358. Link
Application Note: Regioselective Synthesis of 5-Iodo-2-methoxy-4-methylaniline
This Application Note is designed for researchers and process chemists requiring a robust, scalable, and high-purity synthesis of 5-Iodo-2-methoxy-4-methylaniline . This specific isomer is a critical pharmacophore in med...
Author: BenchChem Technical Support Team. Date: March 2026
This Application Note is designed for researchers and process chemists requiring a robust, scalable, and high-purity synthesis of 5-Iodo-2-methoxy-4-methylaniline .
This specific isomer is a critical pharmacophore in medicinal chemistry, particularly in the development of third-generation EGFR tyrosine kinase inhibitors (TKIs) and as a precursor for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira).
Executive Summary & Retrosynthetic Logic
Direct iodination of 2-methoxy-4-methylaniline (p-cresidine) presents a significant regiochemical challenge. The free amine (
) is a powerful ortho/para director, typically directing electrophiles to the C6 position (ortho to the amine). However, the target molecule requires iodination at the C5 position.
To invert this regioselectivity, we employ a Protection-Substitution-Deprotection strategy:
Acetylation: Mitigates the activating power of the amine and increases steric bulk.
Iodination: The methoxy group (
) at C2 becomes the dominant directing group, directing the electrophile para to itself (C5). The methyl group at C4 further reinforces this via ortho activation.
Hydrolysis: Restores the free amine.
Reaction Pathway Diagram
Figure 1: Synthetic pathway utilizing steric and electronic control to ensure C5 regioselectivity.
Detailed Experimental Protocols
Step 1: Protection (Acetylation)
Objective: Convert the highly reactive free amine into a moderate activator (acetamide) to prevent poly-iodination and oxidation.
Reagents:
2-Methoxy-4-methylaniline (1.0 eq)
Acetic Anhydride (1.2 eq)
Glacial Acetic Acid (Solvent, 5 vol)
Procedure:
Charge a round-bottom flask with 2-methoxy-4-methylaniline and glacial acetic acid. Stir until dissolved.
Add acetic anhydride dropwise over 20 minutes at room temperature (exothermic reaction; maintain temp <40°C).
Stir for 2 hours. Monitor by TLC (EtOAc:Hexane 1:1).
Pour the reaction mixture into ice-cold water (10 vol). The product will precipitate as a white/off-white solid.
Filter, wash with cold water, and dry in a vacuum oven at 50°C.
Critical Checkpoint: Ensure the starting material is fully consumed. Residual free amine will lead to regiochemical mixtures in Step 2.
Step 2: Regioselective Iodination (The Critical Step)
Objective: Install the iodine atom at C5 using Iodine Monochloride (ICl).
Why ICl? Molecular Iodine (
) is often insufficient for mono-iodination of deactivated systems without strong oxidants. ICl provides a highly electrophilic iodonium source () compatible with the acetamide group.
Dissolve the acetamide intermediate in glacial acetic acid.
Prepare a solution of ICl in acetic acid.
Slow Addition: Add the ICl solution dropwise to the reaction flask over 1 hour.
Note: The solution will turn dark brown.
Stir at room temperature for 4–6 hours. If conversion is slow (checked by HPLC/LCMS), warm gently to 40°C.
Regiochemistry Check: The C3 position is sterically blocked by the methoxy and methyl groups. The C6 position is ortho to the bulky acetamide. C5 is electronically favored (para to OMe) and sterically accessible.
Quench: Pour the mixture into ice water. Add saturated Sodium Bisulfite solution with stirring until the dark iodine color fades to a pale yellow/white precipitate.
Filter the solid.[1][2] Recrystallize from Ethanol if necessary to remove trace regioisomers.
Step 3: Deprotection (Hydrolysis)
Objective: Remove the acetyl group to yield the final aniline.
Recrystallize with a pinch of activated charcoal. Store final product away from light.
References
Regioselective Iodination Methods
Castanet, A.-S., Colobert, F., & Broutin, P.-E. (2002).[8] Mild and regioselective iodination of electron-rich aromatics with N-iodosuccinimide. Tetrahedron Letters, 43(29), 5047–5048. Link
Note: Supports the use of electrophilic iodine sources for activ
Use of Iodine Monochloride (ICl)
Wallingford, V. H., & Krueger, P. A. (1943). 5-Iodoanthranilic Acid. Organic Syntheses, Coll. Vol. 2, p.349.[1] Link
Note: Classic protocol demonstrating ICl usage for aniline derivatives in acetic acid.[1]
General Aniline Protection/Deprotection:
Green, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. 3rd Ed., Wiley-Interscience.
Context: Standard protocols for acetyl protection stability and removal conditions.
Structural Verification (Analogous Compounds)
BenchChem Technical Support.[9] (2025).[7][10] Synthesis of 4-Iodo-2-methylaniline. Link
Context: Provides baseline NMR shifts and handling for iodo-methyl-anilines.
Application Note: High-Efficiency Suzuki-Miyaura Cross-Coupling of 5-Iodo-2-methoxy-4-methylaniline
Abstract & Strategic Significance This application note details optimized protocols for the Suzuki-Miyaura cross-coupling of 5-Iodo-2-methoxy-4-methylaniline (CAS: 1643911-30-7), a critical building block in the synthesi...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract & Strategic Significance
This application note details optimized protocols for the Suzuki-Miyaura cross-coupling of 5-Iodo-2-methoxy-4-methylaniline (CAS: 1643911-30-7), a critical building block in the synthesis of third-generation EGFR tyrosine kinase inhibitors (TKIs) and other heterocyclic pharmaceutical intermediates.
While aryl iodides are typically highly reactive, this specific substrate presents a unique "push-pull" challenge:
Electronic Deactivation: The electron-rich nature of the ring (donating -OMe and -NH₂ groups) increases the electron density at the C-I bond, potentially slowing the rate-limiting oxidative addition step compared to electron-deficient aryl halides.
Catalyst Poisoning: The free primary amine (-NH₂) is a competent ligand that can competitively bind to the Palladium center, forming off-cycle resting states (Pd-amine complexes) that dampen catalytic turnover.
Steric Crowding: The 5-iodo position is flanked by a 4-methyl group, introducing ortho-steric hindrance that necessitates sterically accessible yet bulky ligands to facilitate reductive elimination.
This guide provides two validated protocols: a Chemoselective Direct Coupling (avoiding protection steps) and a High-Purity Process Method for scale-up.
Mechanistic Considerations & Ligand Selection
To overcome the specific challenges of 5-Iodo-2-methoxy-4-methylaniline, the catalyst system must be engineered to favor the productive catalytic cycle over amine coordination.
The "Amine Trap" and Ligand Solution
In standard Pd(PPh₃)₄ protocols, the free aniline nitrogen often displaces triphenylphosphine, leading to catalyst arrest. To prevent this, we utilize Dialkylbiaryl Phosphine Ligands (Buchwald Ligands) .
XPhos / SPhos: These ligands are bulky and electron-rich. The bulk prevents the approach of the substrate's amine to the metal center (steric rejection), while the electron-rich nature accelerates the oxidative addition into the electron-rich C-I bond.
Pd Precatalysts (G3/G4): Using precatalysts (e.g., XPhos Pd G3) ensures the immediate release of the active monoligated Pd(0) species upon heating, avoiding the induction period and aggregate formation common with Pd(OAc)₂.
The following diagram illustrates the standard cycle versus the "Amine Trap" pathway.
Caption: Catalytic cycle distinguishing the productive pathway from the off-cycle amine coordination trap. Bulky ligands (L) favor the green return path.
Experimental Protocols
Method A: Direct Coupling of Free Amine (High-Throughput/Discovery)
Best for: Rapid synthesis of analogs, library generation (100 mg scale).
Catalyst: Pd(dppf)Cl₂[1]·DCM (1 mol%) - Cost-effective for scale
Base: Na₂CO₃ (2.5 equiv)
Solvent: Toluene / Water (4:1 ratio)
Step-by-Step Procedure:
Charging: To a 3-neck round bottom flask equipped with a reflux condenser and mechanical stirrer, add the aniline, boronic acid, and Na₂CO₃.
Solvent: Add Toluene and Water.
Degassing (Critical): Sparge the biphasic mixture with Nitrogen for 30 minutes while stirring. Oxygen removal is critical to prevent homocoupling of the boronic acid and oxidation of the aniline.
Catalyst Addition: Add Pd(dppf)Cl₂·DCM under a positive stream of Nitrogen.
Reflux: Heat to vigorous reflux (approx. 95–100°C internal temp). High shear stirring is required to maximize phase transfer.
Scavenging: Upon completion (typically 4-6 hours), cool to 50°C. Add a metal scavenger (e.g., SiliaMetS® Thiol or QuadraPure™ TU) and stir for 1 hour to remove residual Palladium.
Isolation: Separate phases. Extract aqueous layer with Toluene. Crystallize the product directly from the organic phase by cooling/anti-solvent addition (e.g., Heptane) if applicable, or proceed to acid-base extraction workup.
Optimization Data & Troubleshooting
The following data summarizes ligand screening results for the coupling of 5-Iodo-2-methoxy-4-methylaniline with Phenylboronic acid (Standard Test).
Table 1: Ligand Screening Results (24h, 80°C)
Entry
Catalyst System
Base/Solvent
Conversion (%)
Yield (%)
Notes
1
Pd(PPh₃)₄
Na₂CO₃ / Dioxane
45%
30%
Stalled. Significant starting material remaining.
2
Pd(OAc)₂ / PPh₃
K₃PO₄ / Toluene
55%
42%
Slow kinetics.
3
Pd(dppf)Cl₂
K₂CO₃ / Toluene/H₂O
98%
92%
Best for Scale (Cost/Yield balance).
4
XPhos Pd G3
K₃PO₄ / THF/H₂O
>99%
96%
Best for Difficult Partners.
5
Pd₂dba₃ / SPhos
K₃PO₄ / Dioxane
95%
90%
Excellent, but SPhos is expensive.
Troubleshooting Guide:
Problem: Low Conversion.
Cause: Catalyst deactivation by amine.
Fix: Switch to XPhos Pd G3 or increase catalyst loading to 5 mol%. Ensure rigorous degassing.
Problem: Deiodination (Reduction of C-I to C-H).
Cause: Hydride source present (often from alcohols) or overheating.
Fix: Use aprotic solvents (Dioxane, Toluene) instead of Ethanol/Isopropanol. Lower temperature to 60°C and extend time.
Problem: "Black Metal" precipitation.
Cause: Catalyst decomposition (Pd aggregation).
Fix: Add additional ligand (e.g., 10 mol% XPhos) to stabilize Pd(0).
Workflow Visualization
Caption: Decision matrix for selecting the appropriate protocol based on scale and purity requirements.
References
Suzuki-Miyaura Coupling of Anilines
Title: "Palladium-Catalyzed Cross-Coupling Reactions of Ammonium Salts of Anilines."
Source:Journal of the American Chemical Society
URL:[Link] (General context for aniline reactivity).
Buchwald Ligands (XPhos)
Title: "Universal 1,4-Diamine-Based Pd-Precatalysts for Cross-Coupling: XPhos Pd G3."
Application Note: Scalable Synthesis Routes for 5-Iodo-2-methoxy-4-methylaniline
Introduction & Mechanistic Rationale The synthesis of 5-Iodo-2-methoxy-4-methylaniline presents a classic regioselectivity challenge in electrophilic aromatic substitution (EAS). The starting material, 2-methoxy-4-methyl...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Mechanistic Rationale
The synthesis of 5-Iodo-2-methoxy-4-methylaniline presents a classic regioselectivity challenge in electrophilic aromatic substitution (EAS). The starting material, 2-methoxy-4-methylaniline, possesses a strongly activating, ortho/para-directing free amino group (-NH₂). Under standard neutral or mildly acidic iodination conditions, the -NH₂ group dominates the electronic landscape, directing the electrophile to the C6 position (the only available ortho position, as C4 is blocked and C2 is occupied)[1].
To achieve regioselective iodination at the C5 position , the electronic influence of the amino group must be inverted. This application note details two scalable, field-proven protocols that leverage "Anilinium Inversion."
The Causality of Regioselective Inversion
By conducting the reaction in strongly acidic media, the free amine is completely protonated to form an anilinium ion (-NH₃⁺). This transformation fundamentally alters the directing dynamics:
-NH₃⁺ (C1): Becomes strongly deactivating and meta-directing (directs to C3 and C5).
-OMe (C2): Remains an ortho/para-director (directs to C3 and C5).
-Me (C4): Remains an ortho/para-director (directs to C3 and C5).
Steric Shielding: While both C3 and C5 are electronically activated by the methoxy and methyl groups, C3 is sterically highly hindered (sandwiched between -OMe and -Me). C5 is sterically accessible.
Mechanistic pathway illustrating the "Anilinium Inversion" strategy for C5 regioselectivity.
Route 1: Iodine Monochloride (ICl) in Aqueous HCl/AcOH
This route is highly recommended for industrial scale-up. It avoids the use of strong oxidants and relies on Iodine Monochloride (ICl), a highly polarized interhalogen compound that acts as a direct, potent source of the iodonium ion (I⁺).
Causality & Self-Validation System
Solvent Choice (3M HCl / AcOH): HCl ensures complete protonation of the amine, locking it in the meta-directing state. Acetic acid (AcOH) acts as a co-solvent to maintain substrate solubility without breaking the protic environment.
Quenching (Na₂S₂O₃): Sodium thiosulfate instantly reduces unreacted ICl and I₂ to water-soluble iodide (I⁻). Self-Validation: The reaction is complete when the deep red/brown color of ICl fades; the quench is validated when the mixture turns completely colorless/milky.
Step-by-Step Protocol
Substrate Preparation: Charge a jacketed glass reactor with 2-methoxy-4-methylaniline (1.0 eq, 100 mmol) and a solvent mixture of 3M aqueous HCl (150 mL) and Glacial Acetic Acid (50 mL). Stir at 400 rpm until complete dissolution is achieved.
Temperature Control: Cool the reactor to 0–5 °C using a recirculating chiller.
Electrophile Addition: Prepare a solution of Iodine Monochloride (ICl, 1.05 eq, 105 mmol) in Glacial Acetic Acid (30 mL). Add this dropwise to the reactor over 45 minutes, maintaining the internal temperature below 10 °C to prevent oxidative degradation.
Maturation: Remove the cooling bath and allow the reaction to warm to room temperature (20–25 °C). Stir for 2 hours.
Quenching: Slowly add 50 mL of a 10% (w/v) aqueous Sodium Thiosulfate (Na₂S₂O₃) solution. Stir for 15 minutes. Validation: Ensure the complete disappearance of any yellow/brown iodine coloration.
Isolation: Slowly adjust the pH of the mixture to 7.5–8.0 using 5M NaOH (exothermic, maintain temp < 20 °C). The target compound will precipitate as a solid.
Filtration & Drying: Filter the precipitate under vacuum, wash with cold distilled water (3 × 50 mL), and dry in a vacuum oven at 45 °C for 12 hours.
Step-by-step scalable workflow for the ICl-mediated synthesis of 5-Iodo-2-methoxy-4-methylaniline.
Route 2: Oxidative Iodination in Sulfuric Acid (I₂ / NaIO₄)
For laboratories lacking access to ICl, an oxidative approach using molecular iodine (I₂) and Sodium Periodate (NaIO₄) in concentrated Sulfuric Acid (H₂SO₄) provides an excellent alternative.
Causality & Self-Validation System
Superacidic Medium: Concentrated H₂SO₄ serves a dual purpose: it protonates the amine and acts as a dehydrating medium that dramatically increases the electrophilicity of the generated I⁺ species.
Atom Economy: NaIO₄ oxidizes I₂ entirely into active I⁺, ensuring 100% atom economy for the iodine reagent.
Self-Validation: The successful generation of the free base product is visually confirmed by rapid precipitation upon pouring the highly acidic reaction mixture into an ice-water/basified quench.
Step-by-Step Protocol
Acidic Dissolution: Dissolve 2-methoxy-4-methylaniline (1.0 eq, 50 mmol) in concentrated H₂SO₄ (75 mL) at 0 °C. Caution: Highly exothermic. Add substrate in small portions.
Iodine Addition: Add finely crushed Iodine (I₂, 0.5 eq, 25 mmol) to the viscous solution.
Oxidant Addition: Slowly add Sodium Periodate (NaIO₄, 0.25 eq, 12.5 mmol) in small portions over 30 minutes, keeping the temperature strictly below 5 °C.
Maturation: Stir the dark mixture at 0–5 °C for 3 hours.
Quenching & Precipitation: Carefully pour the reaction mixture over 500 g of crushed ice with vigorous stirring.
Neutralization: Neutralize the suspension to pH 8 using concentrated aqueous Ammonia (NH₄OH) or NaOH.
Extraction/Filtration: Extract the aqueous layer with Ethyl Acetate (3 × 100 mL), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude product. Recrystallize from Ethanol/Water.
Quantitative Data & Route Comparison
Table 1: Synthesis Route Comparison
Metric
Route 1 (ICl / HCl / AcOH)
Route 2 (I₂ / NaIO₄ / H₂SO₄)
Typical Yield
82 - 88%
70 - 78%
Regioselectivity (C5:C6)
> 98:2
~ 95:5
Scalability
Excellent (Pilot-plant ready)
Moderate (Exotherm control critical)
E-Factor
Low (Aqueous waste easily neutralized)
High (Heavy sulfate waste stream)
Primary Hazard
Corrosive (ICl)
Strong Oxidizer in Acid (NaIO₄/H₂SO₄)
Table 2: Analytical Characterization Markers
Analytical Method
Expected Markers for 5-Iodo-2-methoxy-4-methylaniline
Kinetics & Mechanism of Iodination of Aniline & Substituted Anilines by Iodine Monochloride
Source: NIScPR (National Institute of Science Communication and Policy Research)
URL:
Application Notes and Protocols for the Activation of 5-Iodo-2-methoxy-4-methylaniline
Abstract This comprehensive guide serves as an in-depth technical resource for researchers, scientists, and drug development professionals on the activation of 5-Iodo-2-methoxy-4-methylaniline. The "activation" of this v...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This comprehensive guide serves as an in-depth technical resource for researchers, scientists, and drug development professionals on the activation of 5-Iodo-2-methoxy-4-methylaniline. The "activation" of this versatile building block is principally achieved through its participation as an aryl iodide in a variety of powerful cross-coupling reactions. This document moves beyond simple procedural lists to provide a deep-seated understanding of the causality behind experimental choices, focusing on the selection of catalysts, ligands, bases, and reaction conditions. We present detailed, field-proven protocols for key transformations including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings, enabling the strategic formation of carbon-carbon and carbon-nitrogen bonds. Each protocol is designed as a self-validating system, supported by mechanistic insights, troubleshooting advice, and quantitative data summaries to empower chemists to successfully leverage this important synthetic intermediate.
Introduction: The Strategic Value of 5-Iodo-2-methoxy-4-methylaniline
5-Iodo-2-methoxy-4-methylaniline is a highly functionalized aromatic compound of significant interest in medicinal chemistry and materials science. Its structure incorporates several key features: an aniline moiety, which is a common pharmacophore and a handle for further functionalization; a methoxy group and a methyl group, which modulate electronic properties and lipophilicity; and a strategically placed iodine atom.
The iodine atom is the critical locus of reactivity, serving as an excellent leaving group in transition-metal-catalyzed cross-coupling reactions. The carbon-iodine (C-I) bond is the weakest among the carbon-halogen bonds, which facilitates its oxidative addition to a low-valent metal center, typically Palladium(0), initiating the catalytic cycle.[1] This inherent reactivity makes 5-Iodo-2-methoxy-4-methylaniline a premier substrate for constructing complex molecular architectures.
The core principle of "activating" this molecule lies in the judicious selection of a catalytic system to replace the iodine atom with a new carbon or nitrogen-based substituent, thereby forging new bonds with precision and control.
Foundational Principles: The Palladium Cross-Coupling Catalytic Cycle
The majority of reactions used to activate aryl iodides are underpinned by a common catalytic cycle involving a palladium catalyst. Understanding this cycle is paramount to rational protocol design and troubleshooting. The cycle generally proceeds through three fundamental steps: oxidative addition, transmetalation (for Suzuki, etc.) or amine coordination/deprotonation (for Buchwald-Hartwig), and reductive elimination.[2][3]
The Three Pillars of Catalysis:
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-iodide bond of 5-Iodo-2-methoxy-4-methylaniline. This is often the rate-determining step and results in a Pd(II) complex.[2] The high reactivity of the C-I bond makes this step particularly efficient for iodo-substrates.[1]
Transmetalation / Ligand Exchange: The nucleophilic coupling partner (e.g., an organoboron compound in Suzuki coupling) transfers its organic group to the palladium center, displacing the iodide. This step often requires activation by a base.[4] In C-N couplings, the amine coordinates to the palladium, followed by deprotonation by a base to form a palladium-amido complex.[5]
Reductive Elimination: The two organic fragments on the Pd(II) center couple and are expelled as the final product. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[2]
The choice of ligands, which coordinate to the palladium center, is critical as they modulate the catalyst's stability, solubility, and reactivity at each stage of this cycle.[2]
Application I: C-C Bond Formation via Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for forming carbon-carbon bonds, coupling an organohalide with an organoboron compound.[1] For 5-Iodo-2-methoxy-4-methylaniline, this allows for the introduction of aryl, heteroaryl, or vinyl substituents.
Principle & Mechanistic Insights: The key to the Suzuki reaction is the base-promoted transmetalation step. The base activates the organoboron species, typically a boronic acid or ester, facilitating the transfer of the organic group to the palladium(II) center.[4] The choice of base and solvent system is crucial for both activating the boronic acid and maintaining catalyst activity. Water is often used as a co-solvent to aid in the dissolution of the base and facilitate the transmetalation.
Key Reagents and Catalysts:
Palladium Precursors: Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃. Well-defined precatalysts like [(NHC)PdCl₂(Aniline)] complexes are also highly effective.[6]
Ligands: Triphenylphosphine (PPh₃) is a classic choice. For more challenging couplings, electron-rich and bulky phosphine ligands (e.g., SPhos, XPhos) or N-Heterocyclic Carbene (NHC) ligands can provide higher yields and turnover numbers.[1][2]
Boron Reagents: Arylboronic acids (Ar-B(OH)₂) are most common. Pinacol boronate esters (Ar-B(pin)) offer greater stability.[7]
Bases: Inorganic bases are standard. K₂CO₃, Cs₂CO₃, and K₃PO₄ are widely used. The choice can influence reaction rate and prevent side reactions like protodeboronation.[7]
Solvents: Mixtures of an organic solvent and water are common, such as Dioxane/H₂O, Toluene/H₂O, or DMF/H₂O.
Data Summary: Suzuki-Miyaura Coupling Conditions
Coupling Partner
Pd Source (mol%)
Ligand (mol%)
Base (equiv)
Solvent
Temp (°C)
Time (h)
Phenylboronic Acid
Pd(PPh₃)₄ (2-5)
-
K₂CO₃ (2)
Dioxane/H₂O
80-100
4-12
4-pyridylboronic acid
Pd(OAc)₂ (2)
SPhos (4)
K₃PO₄ (2.5)
Toluene/H₂O
100
6-16
Thiophene-2-boronic acid
Pd₂(dba)₃ (1-2)
XPhos (2-4)
Cs₂CO₃ (2)
THF/H₂O
70-90
8-24
Vinylboronic acid pinacol ester
PdCl₂(dppf) (3)
-
Na₂CO₃ (2)
DMF/H₂O
80
2-6
Protocol: General Procedure for Suzuki-Miyaura Coupling
Reaction Setup: To a dry Schlenk flask or reaction vial, add 5-Iodo-2-methoxy-4-methylaniline (1.0 equiv), the boronic acid or ester (1.2-1.5 equiv), and the base (2.0-3.0 equiv).
Inert Atmosphere: Seal the vessel, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
Catalyst/Ligand Addition: Under a positive pressure of inert gas, add the palladium precursor and the ligand (if separate).
Solvent Addition: Add the degassed solvent system via syringe.
Reaction: Stir the mixture vigorously and heat to the desired temperature (typically 80-110 °C) using an oil bath.
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Application II: C-N Bond Formation via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a premier method for forming C-N bonds, enabling the coupling of aryl halides with a vast array of amines, amides, and related N-nucleophiles.[5] This reaction is transformative for synthesizing substituted anilines, which are prevalent in pharmaceuticals.
Principle & Mechanistic Insights: This reaction's success hinges on the use of bulky, electron-rich phosphine ligands.[8] These ligands promote the oxidative addition step and, crucially, facilitate the final reductive elimination to form the C-N bond, which can otherwise be a difficult step. A strong, non-nucleophilic base is required to deprotonate the amine coupling partner, forming the palladium-amido intermediate that precedes reductive elimination.[3][9] Aryl iodides can sometimes be challenging substrates due to the formation of inactive palladium-iodide bridged dimers, a problem that can be mitigated by using appropriate ligands and solvents like toluene where iodide salts are less soluble.[3]
Key Reagents and Catalysts:
Palladium Precursors: Pd(OAc)₂ and Pd₂(dba)₃ are very common.[10]
Ligands: This is the most critical parameter. Bulky biarylphosphine ligands are the state-of-the-art. Examples include XPhos, SPhos, RuPhos, and BrettPhos, each with specific advantages for certain substrates.[3][8]
Bases: Strong, non-nucleophilic bases are required. Sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), and lithium bis(trimethylsilyl)amide (LHMDS) are most common.[9] For base-sensitive substrates, weaker bases like Cs₂CO₃ or K₃PO₄ can sometimes be used with highly active catalyst systems.[11]
Solvents: Anhydrous, non-protic solvents are essential. Toluene, dioxane, and THF are frequently used.[9]
Data Summary: Buchwald-Hartwig Amination Conditions
Coupling Partner
Pd Source (mol%)
Ligand (mol%)
Base (equiv)
Solvent
Temp (°C)
Time (h)
Aniline
Pd(OAc)₂ (2)
XPhos (4)
NaOtBu (1.4)
Toluene
100-110
4-24
Morpholine
Pd₂(dba)₃ (1.5)
RuPhos (3.5)
K₃PO₄ (2.0)
Dioxane
90-100
12-24
n-Butylamine
Pd(OAc)₂ (1)
BrettPhos (2)
LHMDS (1.5)
THF
65-75
6-18
Benzamide
Pd₂(dba)₃ (2)
Josiphos-type (4)
Cs₂CO₃ (2.0)
Toluene
110
16-24
Protocol: General Procedure for Buchwald-Hartwig Amination
Reaction Setup: In a glovebox or under a strong flow of inert gas, add the base (1.4-2.0 equiv) to a dry Schlenk flask. Add the palladium precursor and the ligand.
Reagent Addition: Add 5-Iodo-2-methoxy-4-methylaniline (1.0 equiv) and the amine or amide nucleophile (1.1-1.3 equiv).
Inert Atmosphere: Seal the vessel, remove from the glovebox (if used), and place under a positive pressure of Argon or Nitrogen.
Solvent Addition: Add the anhydrous, degassed solvent via syringe.
Reaction: Stir the mixture vigorously and heat to the desired temperature (typically 80-110 °C).
Monitoring: Monitor the reaction progress by TLC or LC-MS.
Workup: Cool the reaction to room temperature. Carefully quench with saturated aqueous NH₄Cl or water. Dilute with an organic solvent (e.g., ethyl acetate) and water.
Purification: Separate the layers, extract the aqueous phase, combine the organic extracts, wash with brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography.
Application III: C-C Bond Formation via Sonogashira Coupling
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond, linking an aryl halide with a terminal alkyne. This reaction is invaluable for synthesizing aryl alkynes, which are precursors to many complex molecules and functional materials.[12]
Principle & Mechanistic Insights: The traditional Sonogashira reaction employs a dual catalytic system: a palladium catalyst and a copper(I) co-catalyst (typically CuI).[12] The palladium component follows a cycle similar to that described above. The copper co-catalyst is believed to react with the terminal alkyne to form a copper(I) acetylide, which then undergoes transmetalation with the arylpalladium(II) complex. A significant advancement has been the development of copper-free Sonogashira protocols, which avoid the formation of undesired alkyne homocoupling (Glaser coupling) byproducts and simplify purification.[13][14] These copper-free methods rely on highly active palladium catalysts and often use an amine base that also serves as the solvent.
Ligands: Triphenylphosphine (PPh₃) is standard. For copper-free systems, bulky electron-rich phosphines like P(t-Bu)₃ can be effective.[14]
Bases: An amine base is required, such as triethylamine (TEA), diisopropylamine (DIPA), or piperidine. It deprotonates the alkyne and serves as a scavenger for the generated HX.
Solvents: The amine base can often serve as the solvent. Otherwise, THF, DMF, or acetonitrile are common.
Data Summary: Sonogashira Coupling Conditions
Coupling Partner
Catalytic System
Base (equiv)
Solvent
Temp (°C)
Time (h)
Phenylacetylene
PdCl₂(PPh₃)₂ (2%), CuI (1%)
TEA (3)
THF
25-50
2-8
Trimethylsilylacetylene
Pd(PPh₃)₄ (3%), CuI (1.5%)
DIPA
DMF
60
4-12
1-Hexyne
Pd(OAc)₂ (2%), PPh₃ (4%), CuI (1%)
Piperidine
Piperidine
80
6-16
Propiolic Acid Ethyl Ester
Pd(OAc)₂ (2%), P(t-Bu)₃ (4%) (Cu-free)
Cs₂CO₃ (2)
Acetonitrile
25
12-24
Protocol: General Procedure for Copper-Free Sonogashira Coupling
Reaction Setup: To a dry Schlenk flask, add 5-Iodo-2-methoxy-4-methylaniline (1.0 equiv), the palladium precursor (e.g., Pd(OAc)₂), and the phosphine ligand (e.g., P(t-Bu)₃).
Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.
Reagent/Solvent Addition: Add the degassed solvent (e.g., acetonitrile), the base (e.g., Cs₂CO₃), and finally the terminal alkyne (1.2-1.5 equiv) via syringe.
Reaction: Stir the mixture at room temperature or with gentle heating as required.
Monitoring: Follow the reaction's progress by TLC or GC-MS.
Workup: Upon completion, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove catalyst residues. Wash the filtrate with water and brine.
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the residue by column chromatography.
Caption: General experimental workflow for cross-coupling reactions.
Application IV: C-C Bond Formation via Heck Reaction
The Heck reaction forms a C-C bond by coupling the aryl iodide with an alkene, typically leading to a substituted alkene product.[15] This allows for the introduction of vinyl groups and more complex unsaturated side chains.
Principle & Mechanistic Insights: The Heck reaction mechanism diverges from the others after the oxidative addition step. The Pd(II)-aryl complex coordinates to the alkene. This is followed by a migratory insertion (syn-addition) of the aryl group and palladium across the double bond. Finally, a β-hydride elimination (which must also be syn-coplanar) occurs to release the alkene product and form a palladium-hydride species. The base then regenerates the Pd(0) catalyst from this species.[16] The regioselectivity of the insertion and the geometry of the final alkene are key considerations.
Key Reagents and Catalysts:
Palladium Precursors: Pd(OAc)₂ is the most common precursor. Pd/C can also be used, offering advantages in catalyst removal.[17]
Ligands: Often, the reaction can be run "ligandless," especially with reactive aryl iodides.[17] However, phosphine ligands like PPh₃, P(o-tol)₃, or bidentate phosphines (e.g., dppf) are frequently added to stabilize the catalyst and improve yields.
Alkenes: Electron-deficient alkenes like acrylates, acrylonitrile, and styrenes are classic substrates.
Bases: An organic or inorganic base is required to neutralize the HI formed during the reaction. Triethylamine (TEA), DIPA, or inorganic bases like Na₂CO₃ or KOAc are common.
Solvents: Polar aprotic solvents such as DMF, NMP, or acetonitrile are typically used.[16]
Data Summary: Heck Reaction Conditions
Coupling Partner
Pd Source (mol%)
Ligand (mol%)
Base (equiv)
Solvent
Temp (°C)
Time (h)
n-Butyl acrylate
Pd(OAc)₂ (1-2)
P(o-tol)₃ (2-4)
TEA (1.5)
DMF
80-100
4-12
Styrene
Pd(OAc)₂ (2)
-
NaOAc (2)
NMP
100-120
6-18
Acrylonitrile
10% Pd/C (0.1-1)
-
TEA (1.5)
Acetonitrile
80
2-6
Allyl alcohol
PdCl₂(PPh₃)₂ (3)
-
K₂CO₃ (2)
DMF
100
12-24
Protocol: General Procedure for Heck Reaction
Reaction Setup: Combine 5-Iodo-2-methoxy-4-methylaniline (1.0 equiv), the palladium precursor, any ligand, and the base in a reaction vessel.
Inert Atmosphere: Purge the vessel with an inert gas.
Reagent/Solvent Addition: Add the solvent and the alkene coupling partner (1.5-2.0 equiv).
Reaction: Heat the sealed reaction mixture with stirring to the target temperature.
Monitoring: Monitor the disappearance of the starting material by TLC or GC-MS.
Workup: After cooling, dilute the mixture with water and extract with an organic solvent (e.g., ether or ethyl acetate).
Purification: Wash the combined organic extracts with water and brine, dry over MgSO₄, and concentrate. Purify the product by column chromatography or distillation.
References
Benchchem. (2025). Application Notes and Protocols for Copper-Free Sonogashira Coupling with Bromoethyne. Benchchem.
ACS Publications. (2016). Palladium-Catalyzed Negishi Cross-Coupling Reaction of Aryl Halides with (Difluoromethyl)zinc Reagent. Organic Letters.
ACS Publications. (n.d.). Palladium-catalyzed Cross-coupling of Aryl Iodides with ¢-Trimethylsiloxy-¡-diazoesters: A Novel Approach toward ¢-Keto.
University of Windsor. (n.d.). Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. University of Windsor.
Wikipedia. (n.d.). Suzuki reaction. Wikipedia.
National Center for Biotechnology Information. (n.d.). [(NHC)PdCl2(Aniline)] Complexes: Easily Synthesized, Highly Active Pd(II)–NHC Precatalysts for Cross-Coupling Reactions. PMC.
ACS Publications. (2008). Ligandless Heck Coupling between a Halogenated Aniline and Acrylonitrile Catalyzed by Pd/C: Development and Optimization of an Industrial-Scale Heck Process for the Production of a Pharmaceutical Intermediate.
ResearchGate. (2026). Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands.
Technical Support Center: Synthesis of 5-Iodo-2-methoxy-4-methylaniline
Here is a technical support center with troubleshooting guides and FAQs for improving reaction yields of 5-Iodo-2-methoxy-4-methylaniline synthesis. Welcome to the technical support guide for the synthesis of 5-Iodo-2-me...
Author: BenchChem Technical Support Team. Date: March 2026
Here is a technical support center with troubleshooting guides and FAQs for improving reaction yields of 5-Iodo-2-methoxy-4-methylaniline synthesis.
Welcome to the technical support guide for the synthesis of 5-Iodo-2-methoxy-4-methylaniline. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this crucial chemical transformation. We will move beyond simple procedural steps to explore the underlying chemical principles, enabling you to troubleshoot effectively and enhance your reaction outcomes.
The synthesis of 5-Iodo-2-methoxy-4-methylaniline is a classic example of an electrophilic aromatic substitution reaction. Due to the high activation of the aniline ring by the amino, methoxy, and methyl substituents, the reaction is often fast but can be prone to issues such as over-iodination and side-product formation. This guide provides a robust baseline protocol and a comprehensive troubleshooting framework to address these challenges.
Core Synthesis Protocol: Iodination using Iodine Monochloride (ICl)
This protocol details a common and effective method for the synthesis of 5-Iodo-2-methoxy-4-methylaniline.
Reagents & Materials
Reagent/Material
Formula
Molar Mass ( g/mol )
Quantity
Molar Equiv.
2-Methoxy-4-methylaniline
C₈H₁₁NO
137.18
10.0 g
1.0
Glacial Acetic Acid
CH₃COOH
60.05
200 mL
-
Iodine Monochloride (ICl)
ICl
162.36
12.4 g (or 1.05 eq.)
1.05
Dichloromethane (DCM)
CH₂Cl₂
84.93
As needed for ICl soln. & extraction
-
10% Sodium Thiosulfate Soln.
Na₂S₂O₃
158.11
As needed for quench
-
Saturated Sodium Bicarbonate Soln.
NaHCO₃
84.01
As needed for neutralization
-
Anhydrous Magnesium Sulfate
MgSO₄
120.37
As needed for drying
-
Step-by-Step Experimental Procedure
Preparation: In a 500 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 10.0 g (72.9 mmol, 1.0 eq.) of 2-methoxy-4-methylaniline in 200 mL of glacial acetic acid.
Cooling: Cool the solution to 0-5 °C in an ice-water bath. Stir for 15 minutes to ensure thermal equilibrium.
Iodinating Agent Addition: Prepare a solution of 12.4 g (76.4 mmol, 1.05 eq.) of iodine monochloride in 50 mL of dichloromethane. Add this solution dropwise to the stirred aniline solution over 60-90 minutes, ensuring the internal temperature does not rise above 10 °C.
Reaction: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 2-3 hours.
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
Quenching: Carefully pour the reaction mixture into 500 mL of ice-cold water. Quench any excess ICl by adding 10% aqueous sodium thiosulfate solution dropwise until the characteristic iodine color disappears.
Neutralization & Extraction: Neutralize the mixture by slowly adding saturated aqueous sodium bicarbonate solution until the pH is ~7-8. Extract the aqueous layer three times with 150 mL portions of dichloromethane.
Drying and Concentration: Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate. Filter the drying agent and remove the solvent under reduced pressure to yield the crude product.
Purification: Purify the crude solid by recrystallization from an ethanol/water mixture or by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford pure 5-Iodo-2-methoxy-4-methylaniline.
Experimental Workflow Diagram
Optimization
Technical Support Center: Troubleshooting & Optimizing Catalyst Loading for 5-Iodo-2-methoxy-4-methylaniline Cross-Couplings
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and practical challenges associated with 5-Iodo-2-methoxy-4-methylaniline (CAS: 1...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and practical challenges associated with 5-Iodo-2-methoxy-4-methylaniline (CAS: 1823914-97-1)[1]. While aryl iodides are typically highly reactive in palladium-catalyzed cross-couplings, the unique bifunctional nature of this substrate—featuring a nucleophilic free amine (-NH₂), a sterically demanding ortho-methyl group, and an electron-donating para-methoxy group—often leads to catalyst poisoning and unwanted side reactions.
This guide provides field-proven insights, self-validating protocols, and quantitative data to help you systematically reduce your palladium loading from uneconomical levels (>5 mol %) down to scalable ppm levels.
Section 1: Mechanistic Troubleshooting & FAQs
Q1: Why does my coupling with 5-Iodo-2-methoxy-4-methylaniline stall at low palladium loadings (<1 mol %) while simple aryl iodides reach full conversion?Expert Insight: The stalling is a classic case of catalyst sequestration. The free primary amine (-NH₂) acts as a competitive ligand. After the initial oxidative addition, the resulting Pd(II) intermediate can be intercepted by the -NH₂ group of another substrate molecule, forming a highly stable, off-cycle Pd-amine complex. Furthermore, the ortho-methyl group imposes steric hindrance around the C-I bond. For anilines with bulky groups, sterically hindered and electron-rich phosphine ligands are required to facilitate the reaction[2]. Extensive screening in similar systems has identified bulky dialkylbiaryl phosphines as highly effective ligands for overcoming these limitations[3].
Q2: I am trying to perform a Suzuki-Miyaura coupling, but I am observing significant amounts of self-condensation (oligomerization). How do I prevent this?Expert Insight: 5-Iodo-2-methoxy-4-methylaniline is bifunctional. Under basic conditions with Palladium, the electrophilic C-I bond of one molecule can undergo a Buchwald-Hartwig amination with the nucleophilic -NH₂ of another.
Solution: Exploit the pKa difference between the coupling partners. Buchwald-Hartwig aminations typically require strong, non-nucleophilic bases (e.g., NaOtBu, KOtBu) to deprotonate the amine[2]. Suzuki couplings can proceed with milder bases (e.g., K₃PO₄ or K₂CO₃). By using a mild base and a biphasic solvent system, you suppress the deprotonation of the aniline, effectively shutting down the C-N self-coupling pathway.
Q3: How do I systematically reduce the catalyst loading from 5 mol % down to ppm levels for scale-up?Expert Insight: Reducing catalyst loading requires maximizing the concentration of the active Pd(0) species while minimizing degradation pathways (like Pd black formation). In general, the required reaction Pd ppm level does not change with reaction scale; higher mol % typically gives a higher molecular ppm in the final product, complicating purification[4]. Utilizing preformed palladacycles (e.g., Buchwald G3 or G4 precatalysts) ensures rapid activation and a 1:1 Pd-to-ligand ratio. This prevents the formation of bridging iodide dimers that severely retard reactivity[5].
Figure 1: Pd-catalyzed cycle highlighting the off-cycle amine deactivation pathway.
Section 2: Quantitative Data & Ligand Selection
To optimize the catalyst loading, the choice of ligand and base is paramount. The tables below summarize quantitative screening data for the Suzuki-Miyaura coupling of 5-Iodo-2-methoxy-4-methylaniline.
Table 1: Ligand Selection Matrix
Ligand Class
Example
Catalyst Loading Req.
Yield Profile
Mechanistic Effect
1st Generation
PPh₃
5–10 mol%
Low (<40%)
Susceptible to Pd-NH₂ coordination and Pd black formation.
Bidentate
dppf
2–5 mol%
Moderate (60–70%)
Reduces off-cycle resting states but exhibits slower reductive elimination.
Table 2: Base & Solvent Optimization (Quantitative Data Summary)
Base
Solvent System
Pd Loading
Target Product Yield
Oligomer Byproduct
NaOtBu
Toluene
1.0 mol%
35%
55% (High C-N self-coupling)
K₂CO₃
Toluene
1.0 mol%
60%
15% (Reduced self-coupling)
K₃PO₄
Toluene:H₂O (10:1)
0.1 mol%
94%
<1% (Optimal for Suzuki)
Section 3: Optimization Workflow
Figure 2: Systematic workflow for optimizing catalyst loading and preventing oligomerization.
Section 4: Self-Validating Experimental Protocol
This protocol is designed for the low-loading (0.1 mol %) Suzuki-Miyaura coupling of 5-Iodo-2-methoxy-4-methylaniline. Every step includes a built-in validation check to ensure the integrity of the catalytic system.
Step 1: Reagent Preparation
Action: In a nitrogen-filled glovebox, add 5-Iodo-2-methoxy-4-methylaniline (1.0 equiv), arylboronic acid (1.2 equiv), and anhydrous K₃PO₄ (2.0 equiv) to an oven-dried reaction vial equipped with a magnetic stir bar.
Causality: Anhydrous conditions during the initial setup prevent the premature protonation of the boronic acid, which leads to protodeboronation (a dead-end side reaction).
Validation Check: The solid mixture must remain a free-flowing powder. Clumping indicates moisture ingress or degraded hygroscopic base.
Step 2: Catalyst Addition
Action: Add XPhos Pd G3 precatalyst (0.1 mol %) directly to the solid mixture.
Causality: Using a G3 palladacycle ensures a precise 1:1 Pd:Ligand ratio, preventing the formation of inactive bridging iodide dimers that occur with standard Pd(OAc)₂ sources[5].
Validation Check: The solid mixture should take on a faint, uniform off-white/pale yellow tint. Dark grey or black specks indicate that the precatalyst has already degraded into inactive Palladium black.
Step 3: Solvent Addition
Action: Add thoroughly degassed Toluene and deionized H₂O (10:1 ratio) to achieve a substrate concentration of 0.2 M. Seal the vial with a PTFE-lined septum cap.
Causality: The biphasic system dissolves the phosphate base slowly. This maintains a low effective base concentration in the organic layer, which favors transmetalation over aniline deprotonation, shutting down oligomerization.
Validation Check: Upon pausing the stirring, the system should show rapid and clear phase separation. Emulsions indicate that the boronic acid or base is forming unwanted surfactants.
Step 4: Reaction & Monitoring
Action: Remove the vial from the glovebox and stir vigorously (1000 rpm) at 80 °C for 4 hours.
Causality: High stirring rates are mandatory in biphasic systems to maximize the interfacial surface area where transmetalation occurs.
Validation Check: Monitor by LC-MS at the 1-hour mark. The presence of the oxidative addition intermediate (mass = substrate + Pd + ligand) without product formation indicates that the base is insufficiently soluble or the transmetalation step has failed.
References
Title: An Efficient Process for Pd-Catalyzed C–N Cross-Coupling Reactions of Aryl Iodides
Source: PubMed Central (NIH)
URL: [Link]
Title: Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm
Source: Organic Process Research & Development (ACS Publications)
URL: [Link]
Title: Palladium-Catalyzed Coupling of Hydroxylamines with Aryl Bromides, Chlorides, and Iodides
Source: Organic Letters (ACS Publications)
URL: [Link]
Recrystallization solvents for high-purity 5-Iodo-2-methoxy-4-methylaniline
Welcome to the Technical Support Center for Advanced Molecular Purification . As a Senior Application Scientist, I have designed this portal to address the specific physicochemical challenges associated with isolating hi...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for Advanced Molecular Purification .
As a Senior Application Scientist, I have designed this portal to address the specific physicochemical challenges associated with isolating high-purity 5-Iodo-2-methoxy-4-methylaniline . Halogenated, electron-rich anilines are notoriously difficult to purify due to their susceptibility to oxidation, photolytic degradation, and tendency to "oil out" during crystallization.
This guide moves beyond basic procedures to explain the causality behind each experimental choice, ensuring you can adapt and troubleshoot your workflow with scientific rigor.
Physicochemical Profiling & Solvent Causality
To design a self-validating recrystallization protocol, we must first analyze the molecular structure. 5-Iodo-2-methoxy-4-methylaniline features an electron-donating amino (-NH₂) and methoxy (-OCH₃) group, making the aromatic ring highly electron-rich and prone to oxidation. Simultaneously, the heavy iodine atom (-I) significantly increases the molecule's lipophilicity and polarizability while introducing a thermolabile C-I bond.
stacking interactions, dissolving the lipophilic compound efficiently at 80°C. Hexane acts as a non-polar anti-solvent, gradually lowering the dielectric constant to force nucleation without phase separation[1]. |
| Ethanol / Water | Sub-optimal | High risk of "oiling out." The steep polarity gradient between the organic and aqueous phases causes the low-melting-point compound to separate as a liquid before crystal lattice formation can occur. |
| Isopropanol | Moderate | Good for removing highly polar impurities, but structurally similar byproducts (e.g., des-iodo or di-iodo anilines) often co-crystallize due to nearly identical solubility curves in alcohols. |
Self-Validating Recrystallization Protocol
This step-by-step methodology utilizes a Toluene/Hexane anti-solvent system, adapted from established industrial standards for halogenated anilines[1]. Every step includes a validation checkpoint to ensure trustworthiness and prevent catastrophic yield loss.
Step 1: Pilot Validation (The Micro-Scale Check)
Action: Weigh 100 mg of crude product into a test tube. Add 0.5 mL Toluene and heat to 80°C until dissolved. Slowly add Hexane dropwise until slight turbidity persists, then cool to room temperature.
Causality & Validation: This confirms the exact solvent ratio required for your specific impurity profile. If the micro-scale oils out, you immediately know to increase the Toluene ratio in the bulk batch before committing your entire yield.
Step 2: Hot Dissolution
Action: Transfer the bulk crude to a round-bottom flask. Add Toluene (approx. 3–5 mL per gram of crude) and heat to 80°C with moderate stirring. Avoid exceeding 85°C.
Causality: Prolonged heating of iodoanilines causes homolytic cleavage of the weak C-I bond, releasing molecular iodine (
) which stains the product dark brown or purple.
Step 3: Decolorization & Hot Filtration
Action: If the solution is dark, add 5% w/w activated carbon. Stir for 5 minutes, then rapidly filter the hot solution through a pre-warmed Celite pad into a clean flask.
Causality: Activated carbon physically adsorbs high-molecular-weight polymeric oxidation products and free iodine, which are the primary culprits of discoloration in halogenated anilines[2].
Action: Return the filtrate to gentle heating (60°C). Slowly add Hexane (approx. 2–3 times the Toluene volume) until the solution becomes faintly cloudy. Remove from heat and allow it to cool undisturbed to 25°C over 2 hours.
Causality: Slow, undisturbed cooling promotes highly ordered crystal lattice formation. This thermodynamic control selectively excludes structurally similar impurities (like unreacted starting material) from the growing crystal matrix.
Step 5: Harvesting & Mother Liquor Validation
Action: Transfer the flask to an ice bath (4°C) for 1 hour to maximize yield. Vacuum filter the crystals and wash with ice-cold Hexane.
Validation:Do not discard the mother liquor. Analyze the mother liquor via TLC or HPLC. Only proceed to waste disposal once the purity of the harvested crystals is confirmed to be >98%.
Troubleshooting Desk (FAQs)
Q1: My product "oiled out" (formed a dark liquid layer at the bottom) instead of crystallizing. How do I recover it?A: Oiling out occurs when the saturation temperature of your solvent mixture is higher than the melting point of the compound in that specific solvent. The compound phase-separates as a liquid melt.
Fix: Reheat the mixture until it becomes a homogeneous solution again. Add 10–15% more Toluene (the "good" solvent) to lower the saturation temperature, then cool it much more slowly. Introducing a tiny seed crystal at 40°C can also force solid nucleation over liquid separation.
Q2: HPLC analysis shows residual unreacted 2-methoxy-4-methylaniline in my final crystals. Why didn't recrystallization remove it?A: The des-iodo starting material shares the exact same hydrogen-bonding profile (-NH₂, -OCH₃) as your product, allowing it to easily co-crystallize.
Fix: Recrystallization alone is inefficient here. You must perform a pre-crystallization acid wash. Dissolve the crude in dichloromethane and wash with a dilute, weak acid (e.g., 0.1 M HCl). The unreacted aniline is less sterically hindered and slightly more basic than the 5-iodo product, meaning it will selectively protonate and partition into the aqueous waste layer[2].
Q3: The crystals are still slightly purple even after using activated carbon. What is happening?A: Purple discoloration is the hallmark of trace molecular iodine (
) trapped in the crystal lattice, generated by light or heat degradation.
Fix: Wash the filtered crystals on the Büchner funnel with a cold, dilute aqueous solution of sodium bisulfite (), followed immediately by cold water, then cold hexane. The bisulfite acts as a reducing agent, instantly converting trapped into highly water-soluble, colorless iodide ions ().
Diagnostic Workflow
Below is the logical decision tree for optimizing this purification process.
Fig 1: Decision-tree workflow for the recrystallization and troubleshooting of halogenated anilines.
Title: Synthesis and characterization of selective dopamine D2 receptor ligands using aripiprazole as the lead compound
Source: National Institutes of Health (NIH) / PMC
URL: [Link]
Preventing oxidation and degradation of 5-Iodo-2-methoxy-4-methylaniline
Welcome to the technical support center for 5-Iodo-2-methoxy-4-methylaniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooti...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for 5-Iodo-2-methoxy-4-methylaniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions regarding the handling, storage, and use of this compound, with a primary focus on preventing its oxidation and degradation.
Introduction: Understanding the Instability of 5-Iodo-2-methoxy-4-methylaniline
5-Iodo-2-methoxy-4-methylaniline is a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and other complex molecules.[1][2] Its utility is derived from its unique substitution pattern, offering multiple reactive sites for further functionalization. However, the very features that make it synthetically attractive—the electron-rich aromatic ring and the susceptible amino group—also render it prone to degradation, primarily through oxidation.
The aniline moiety is inherently sensitive to oxidation, a process that can be accelerated by exposure to atmospheric oxygen, light, and trace metal impurities.[3] The presence of electron-donating groups, such as the methoxy and methyl substituents on the benzene ring of this compound, further increases the electron density on the ring and the nitrogen atom, making it more susceptible to oxidation compared to unsubstituted aniline.[4][5] This degradation often manifests as a noticeable discoloration of the material, typically turning from a light-yellow or off-white solid to various shades of brown or even a dark reddish liquid, which can compromise the integrity and reproducibility of your experiments.[3]
This guide will provide you with the necessary knowledge and protocols to mitigate these degradation pathways, ensuring the quality and reliability of your starting material.
Part 1: Frequently Asked Questions (FAQs)
Q1: My vial of 5-Iodo-2-methoxy-4-methylaniline has turned brown. What happened and can I still use it?
A: The brown discoloration is a classic indicator of oxidation.[3] The aniline group has likely been oxidized by atmospheric oxygen, a process that can be accelerated by light. The resulting impurities are typically colored polymeric materials and various oxidized species. For high-purity applications, such as in multi-step pharmaceutical synthesis or quantitative studies, using the discolored material is strongly discouraged as it can lead to lower yields, unexpected side products, and difficulty in purification. For less sensitive applications, the material may still be usable, but purification is highly recommended.
Q2: What are the ideal storage conditions for this compound?
A: To minimize degradation, 5-Iodo-2-methoxy-4-methylaniline should be stored in a tightly sealed, amber glass vial to protect it from both air and light.[3][6] The storage environment should be cool, dry, and under an inert atmosphere (e.g., nitrogen or argon).[7] For long-term storage, refrigeration at 2-8°C is recommended.[1][2][7]
Q3: I'm setting up a Suzuki coupling reaction with this compound. Are there any specific precautions I should take?
A: Yes. The electron-rich nature of the aromatic ring can make the oxidative addition step of the Suzuki-Miyaura coupling more challenging.[8] Furthermore, the aniline moiety can potentially coordinate to the palladium catalyst, leading to deactivation. It is crucial to use rigorously degassed solvents and to maintain an inert atmosphere throughout the reaction.[9] If you encounter issues, consider using bulky, electron-rich phosphine ligands to facilitate the oxidative addition.[9] Also, be aware that some "anhydrous" Suzuki couplings have been shown to benefit from the presence of a small amount of water.[8]
Q4: Besides oxidation of the aniline, are there other degradation pathways I should be aware of?
A: Yes, the carbon-iodine bond in aromatic iodides can be susceptible to cleavage, particularly under photolytic (light-induced) conditions, which can lead to the formation of radical species and subsequent side reactions.[10] While this is generally less of a concern under standard laboratory lighting and with proper storage, it is a potential degradation pathway if the compound is exposed to direct sunlight or high-intensity UV light for prolonged periods. Deiodination can also occur under certain reductive conditions or in the presence of specific catalysts.[11]
Part 2: Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments and provides actionable solutions.
Issue 1: Rapid Discoloration of the Compound Upon Opening the Container
Observation: The solid, which may have been light in color initially, darkens significantly within a short period of exposure to the laboratory atmosphere.
Probable Cause: This is a strong indication of rapid surface oxidation. The compound is highly sensitive to atmospheric oxygen.
Solution:
Work in an Inert Atmosphere: Handle the compound inside a glovebox or use a Schlenk line to maintain a nitrogen or argon atmosphere.
Minimize Exposure Time: If an inert atmosphere is not available, weigh out the required amount of material as quickly as possible and immediately reseal the main container.
Use a "Sacrificial" Spatula: Use a clean, dry spatula for each use to avoid introducing contaminants back into the stock bottle.
Issue 2: Inconsistent or Low Yields in Cross-Coupling Reactions
Observation: You are experiencing variable or lower-than-expected yields in reactions like Suzuki or Buchwald-Hartwig couplings.
Probable Causes & Solutions:
Oxidized Starting Material: As mentioned, impurities from oxidation can interfere with the catalytic cycle. Solution: Purify the 5-Iodo-2-methoxy-4-methylaniline before use (see Protocol 2).
Catalyst Deactivation: The free amine can coordinate with the palladium catalyst. Solution: Consider protecting the amine group, for example, as an acetanilide. This can be deprotected after the coupling reaction.
Challenging Oxidative Addition: The electron-donating groups make the C-I bond less electrophilic. Solution: Employ more electron-rich and bulky ligands (e.g., SPhos, XPhos) and consider increasing the reaction temperature.[9]
Issue 3: Appearance of Unidentified Impurities in NMR/LC-MS Analysis of the Starting Material
Observation: Your analytical data shows peaks that do not correspond to the starting material, even in a freshly opened bottle.
Probable Causes & Solutions:
Oxidative Dimerization: Anilines can undergo oxidative coupling to form azobenzene derivatives or other dimeric species. These are often highly colored.
Deiodination: You may observe a peak corresponding to 2-methoxy-4-methylaniline.
Hydrolysis of Methoxy Group: While less common under neutral conditions, prolonged storage in the presence of moisture and acidic or basic impurities could potentially lead to the corresponding phenol.
Solution: Purification is necessary. Column chromatography is often effective at separating these types of impurities from the desired product.
Part 3: Key Experimental Protocols
Protocol 1: Inert Atmosphere Weighing and Transfer
This protocol is critical for preventing oxidation during the handling of 5-Iodo-2-methoxy-4-methylaniline.
Objective: To accurately weigh and transfer the compound without significant exposure to air.
Methodology (Glovebox):
Preparation: Place the sealed container of 5-Iodo-2-methoxy-4-methylaniline, a clean spatula, a tared vial, and a balance inside an inert atmosphere glovebox.
Equilibration: Allow the items to equilibrate to the glovebox atmosphere for at least 20 minutes.
Weighing: Inside the glovebox, carefully open the container and transfer the desired amount of solid to the tared vial on the balance.
Sealing: Securely seal the vial containing the weighed compound and tightly reseal the main stock bottle. The vial can now be removed from the glovebox for your reaction.
Methodology (Schlenk Line - for transfer to a reaction flask):
Setup: Place the desired amount of the compound into a flask in a non-inert atmosphere, then attach the flask to a Schlenk line along with your reaction flask.
Purge: Evacuate and backfill both flasks with an inert gas (argon or nitrogen) at least three times.
Transfer: Under a positive pressure of inert gas, dissolve the weighed compound in a degassed solvent and transfer it to the reaction flask via a cannula.
Protocol 2: Purification of Discolored 5-Iodo-2-methoxy-4-methylaniline by Recrystallization
Objective: To remove colored oxidation products and other impurities.
Methodology:
Solvent Selection: A key challenge in recrystallization is finding a suitable solvent system. For iodoanilines, a non-polar solvent or a mixed solvent system is often effective. Start by testing the solubility of a small amount of the crude material in various solvents (e.g., heptane, toluene, ethanol/water mixtures). An ideal solvent will dissolve the compound when hot but not when cold. Based on protocols for similar compounds, a mixture of a non-polar solvent like heptane or gasoline with a slightly more polar solvent like ethyl acetate or toluene could be effective.[12]
Dissolution: In a flask, add the minimum amount of the chosen hot solvent to the discolored compound to fully dissolve it.
Decolorization (Optional): If the solution is still highly colored, you can add a small amount of activated charcoal and heat for a few minutes.
Hot Filtration: If charcoal was used, perform a hot gravity filtration to remove it.
Crystallization: Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.
Purity Check: Assess the purity of the recrystallized material by melting point determination and an appropriate analytical technique (e.g., HPLC, GC-MS, or NMR).
Part 4: Visualization of Degradation Pathways
The primary degradation pathway for 5-Iodo-2-methoxy-4-methylaniline is oxidation of the aniline group. This can proceed through several mechanisms, often involving radical intermediates, leading to a variety of products, including dimers and polymers.
Caption: Proposed degradation pathways for 5-Iodo-2-methoxy-4-methylaniline.
Summary of Key Recommendations
Parameter
Recommendation
Rationale
Storage
Store at 2-8°C in a tightly sealed, amber vial under an inert atmosphere (N₂ or Ar).
Minimizes exposure to oxygen, light, and moisture, which are key drivers of degradation.[1][2][3][6][7]
Handling
Use a glovebox or Schlenk line for weighing and transfer. Minimize exposure to air.
The compound is air-sensitive and can oxidize rapidly upon exposure.
Purification
For discolored material, recrystallization or column chromatography is recommended.
Removes colored polymeric impurities and other degradation byproducts that can affect subsequent reactions.[3][12]
Reaction Setup
Use degassed solvents and maintain an inert atmosphere, especially for metal-catalyzed reactions.
Prevents oxidation of the starting material and deactivation of sensitive catalysts.[9]
Purity Analysis
Regularly check the purity of stored material using HPLC, GC-MS, or NMR before use.
Ensures the quality and integrity of the starting material for reproducible experimental results.
References
Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. (2021, July 9). Retrieved from [Link]
Kinetics of Iodination of Aniline & Substituted Anilines In Aqueous Dimethylsulphoxide & Dimethylformamide. (1978). Indian Journal of Chemistry, 16A, 142-144.
Iodination of phenols, phenol ethers, anilines, and aniline-related compounds: Aromatic compound iodination reactions (2): Discussion series on bromination/iodination reactions 16 - Chemia. (2022, November 14). Retrieved from [Link]
Mirkhani, V., et al. (2009). PHOTODEGRADATION OF AROMATIC AMINES BY AG-TIO2 PHOTOCATALYST. Journal of the Iranian Chemical Society, 6(4), 800-807.
Wolf, W., & Kharasch, N. (1965). Photolysis of Aromatic Iodo Compounds as a Synthetic Tool. The Journal of Organic Chemistry, 30(7), 2493–2495.
Asian Journal of Chemistry - Periodate Oxidation of Aromatic Amines: Studies on the Role. (n.d.). Retrieved from [Link]
Controlling Factors in the Rates of Oxidation of Anilines and Phenols by Triplet Methylene Blue in Aqueous Solution. (2015, March 5). The Journal of Physical Chemistry A. Retrieved from [Link]
A practical route to 2-iodoanilines via transition-metal- free and base-free decarboxylative iodination of anthranilic acids. (n.d.). RSC. Retrieved from [Link]
Selective utilization of methoxy groups in lignin for N-methylation reaction of anilines - PMC. (n.d.). Retrieved from [Link]
Mechanistic Aspects of the Electrochemical Oxidation of Aliphatic Amines and Aniline Derivatives - PMC. (n.d.). Retrieved from [Link]
Top 5 Methods of Assessing Chemical Purity - Moravek, Inc. (n.d.). Retrieved from [Link]
CN102936223A - Synthesis method and purification method of 5-iodo-2-methylbenzimidazole - Google Patents. (n.d.).
p-IODOANILINE - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]
Assessing the role of iodination degree on biodegradation kinetics and transformation pathways of iodinated contrast media and derivatives - PMC. (2025, November 23). Retrieved from [Link]
Degradation of iodinated X-ray contrast media by advanced oxidation processes. (2023, April 15). ScienceDirect. Retrieved from [Link]
Why 4-Iodoaniline Is a Crucial Building Block in Pharmaceutical Manufacturing. (n.d.). Retrieved from [Link]
Troubleshooting low conversion rates with 5-Iodo-2-methoxy-4-methylaniline
Answering the call for a dedicated resource, this Technical Support Center provides in-depth troubleshooting guides and frequently asked questions for researchers utilizing 5-Iodo-2-methoxy-4-methylaniline in their synth...
Author: BenchChem Technical Support Team. Date: March 2026
Answering the call for a dedicated resource, this Technical Support Center provides in-depth troubleshooting guides and frequently asked questions for researchers utilizing 5-Iodo-2-methoxy-4-methylaniline in their synthetic endeavors. As Senior Application Scientists, we have structured this guide to move beyond simple protocols, focusing on the underlying chemical principles to empower you to diagnose and resolve challenges effectively.
Technical Support Center: 5-Iodo-2-methoxy-4-methylaniline
This guide is designed to address the most common challenge encountered when using 5-Iodo-2-methoxy-4-methylaniline: achieving high conversion rates in palladium-catalyzed cross-coupling reactions. The inherent electronic and steric properties of this molecule—namely, its electron-rich nature and the substitution pattern around the reactive iodo group—present unique hurdles that require careful optimization.
Troubleshooting Guide: Low Conversion Rates
Low or no product yield is the most frequent issue reported. This guide provides a systematic approach to diagnosing the root cause.
Question: My Suzuki-Miyaura or Buchwald-Hartwig reaction with 5-Iodo-2-methoxy-4-methylaniline is failing or giving very low yields. What are the most likely causes and how can I fix it?
Answer:
Failure in these reactions typically stems from one of four areas: the catalyst system, the reaction conditions, the quality of the reagents, or substrate-specific inhibition. The structure of 5-Iodo-2-methoxy-4-methylaniline, with two electron-donating groups (methoxy and methyl), makes the crucial oxidative addition step of the catalytic cycle inherently challenging.[1]
Below is a logical workflow to diagnose the problem.
Caption: A step-by-step workflow for troubleshooting low conversion rates.
Deep Dive into Troubleshooting Steps
The choice of palladium source and, most critically, the phosphine ligand is paramount for activating the electron-rich and sterically encumbered C-I bond of your substrate.[2]
Problem: Inactive Catalyst or Inefficient Oxidative Addition.
Causality: The catalytic cycle for most cross-coupling reactions begins with the oxidative addition of the aryl halide to a Pd(0) species.[2][3] If you are using a Pd(II) precursor, such as Pd(OAc)₂, it must first be reduced in situ to the active Pd(0) state.[4][5] This reduction can be inefficient and lead to the formation of inactive palladium black.[6][7] Furthermore, the electron-donating methoxy and methyl groups on the aniline ring increase the electron density at the carbon-iodine bond, making it less electrophilic and thus slowing down the oxidative addition step.[1]
Solution & Protocol:
Switch to a Pd(0) Source: Use a more reliable Pd(0) precursor like Pd₂(dba)₃ to bypass the unpredictable in situ reduction step.[7]
Employ Bulky, Electron-Rich Ligands: For challenging substrates like this, standard ligands like PPh₃ are often insufficient. Switch to a modern biarylphosphine ligand. These ligands have two key features: they are sterically bulky, which promotes the formation of a highly reactive, low-coordinate palladium center, and they are electron-rich, which increases the electron density on the palladium, thereby accelerating the oxidative addition with electron-rich aryl halides.[2][7][8]
Optimize Ligand-to-Palladium (L:Pd) Ratio: A common starting point is a 1:1 to 1.2:1 ratio for bidentate ligands and a 2:1 ratio for monodentate ligands.[6] However, a slight excess of ligand can sometimes stabilize the catalyst, while a large excess can inhibit the reaction by forming saturated, inactive palladium complexes.[4][6]
Parameter
Recommendation for 5-Iodo-2-methoxy-4-methylaniline
Rationale
Pd Precursor
Pd₂(dba)₃ or a pre-formed catalyst (e.g., XPhos Pd G3)
Provides a direct source of active Pd(0), improving consistency.[7] Pre-catalysts offer higher stability and activity.
Ligand Class
Bulky, Monodentate Biarylphosphine
Specifically designed to accelerate oxidative addition for electron-rich and sterically hindered substrates.[2][7]
Specific Ligands
XPhos, SPhos, RuPhos
Proven to be highly effective for challenging couplings, often allowing for lower reaction temperatures.[2][7]
L:Pd Ratio
Start at 2:1 (for monodentate ligands)
Ensures formation of the active catalyst and helps prevent decomposition to palladium black.[6]
Even with the best catalyst system, suboptimal conditions can halt your reaction.
Problem: Catalyst Poisoning or Poor Reactivity.
Causality: Palladium catalysts are notoriously sensitive to oxygen and water.[7][8] Oxygen can oxidize the active Pd(0) to inactive Pd(II), while water can lead to side reactions like hydrodehalogenation (replacement of iodine with hydrogen).[7] The choice of base is also critical; it is required to activate the coupling partner (e.g., the boronic acid in a Suzuki coupling or the amine in a Buchwald-Hartwig reaction).[2][8] A weak base may not be sufficient to drive the reaction forward.[7]
Solution & Protocol:
Ensure Anhydrous and Inert Conditions: Use a commercially available dry solvent or distill your solvent over a suitable drying agent. Before adding reagents, thoroughly degas the solvent and the reaction vessel by bubbling an inert gas (Argon or Nitrogen) through the liquid for 20-30 minutes or by using a freeze-pump-thaw technique.[8]
Select a Sufficiently Strong Base: For Suzuki couplings with this substrate, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker ones like Na₂CO₃.[8] For Buchwald-Hartwig aminations, a strong, non-nucleophilic base like NaOtBu or LHMDS is required.[7][9]
Increase Reaction Temperature: Overcoming the high activation energy of the oxidative addition step may require more thermal energy.[7][8] If the reaction is sluggish at 80 °C, consider increasing the temperature to 100-110 °C (depending on the solvent's boiling point).
Caption: The general catalytic cycle for palladium-catalyzed cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is the typical appearance and stability of 5-Iodo-2-methoxy-4-methylaniline?
A1: This compound is typically a light yellow to brown crystalline powder.[10][11] Like many iodinated anilines, it is light-sensitive and should be stored in opaque or amber containers to prevent degradation.[12][13] It is stable under recommended storage conditions, which are in a tightly sealed container, under an inert atmosphere, and in a cool, dry place (refrigerated at 2-8 °C is common).[10][14]
Q2: What safety precautions should I take when handling this compound?
A2: Based on data for structurally similar compounds, 5-Iodo-2-methoxy-4-methylaniline should be handled with care. It is presumed to be harmful if swallowed, inhaled, or in contact with skin, and may cause skin and serious eye irritation.[15][16][17] Always use standard personal protective equipment (PPE), including:
Safety goggles or a face shield.
Chemical-resistant gloves (e.g., nitrile).
A lab coat.
Work in a well-ventilated fume hood to avoid inhaling dust.[15][17] Wash hands thoroughly after handling.[14][15]
Q3: Can the primary amine (-NH₂) group on 5-Iodo-2-methoxy-4-methylaniline interfere with my cross-coupling reaction?
A3: Yes, this is a critical consideration. The aniline's lone pair of electrons can coordinate to the palladium center, potentially acting as a competing ligand and inhibiting catalysis. In some cases, especially with high catalyst loading or certain ligand systems, this can be a significant issue. If you suspect this is happening (e.g., you observe catalyst deactivation), one advanced strategy is to protect the amine group, for example, as a carbamate or amide, perform the cross-coupling, and then deprotect it in a subsequent step.
Q4: My reaction mixture is turning black. What does this mean?
A4: The formation of a black precipitate is typically palladium black, which is finely divided, catalytically inactive palladium metal.[6][7] It signifies that your catalyst is decomposing. This is a clear sign that your ligand is not adequately stabilizing the palladium intermediates in the catalytic cycle. The primary solution is to switch to a more robust, sterically bulky ligand (as detailed in the troubleshooting guide) and ensure your reaction is run under strictly inert conditions.[6][7]
Q5: I am attempting a Suzuki coupling and see significant homocoupling of my boronic acid. How can I prevent this?
A5: Homocoupling of the boronic acid is a common side reaction, often promoted by the presence of oxygen.[8] The most effective way to minimize this is by rigorously degassing your reaction mixture and maintaining a positive pressure of an inert gas (argon or nitrogen) throughout the experiment.[8] In some cases, slowing the addition of the boronic acid or using a palladium precursor that is more slowly reduced to Pd(0) can also help mitigate this side reaction.[8]
References
ACS Publications. (n.d.). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry | Organic Process Research & Development.
BenchChem. (n.d.). Technical Support Center: Optimizing Ligand-to-Palladium Ratios for Cross-Coupling Reactions.
Royal Society of Chemistry. (2025, January 22). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers.
ACS Publications. (2024, September 9). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development.
Organic Syntheses. (n.d.). p-IODOANILINE.
Sarex Blog. (2025, August 20). 4-Iodoaniline: The Cornerstone of Innovative Solutions.
BenchChem. (n.d.). Technical Support Center: Catalyst Selection for Cross-Coupling Reactions with 3-(Oxan-4-yl)aniline.
Reddit. (2018, September 6). Help troubleshooting a Buchwald-Hartwig amination? r/chemistry.
Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling? r/Chempros.
Sigma-Aldrich. (2025, September 22). SAFETY DATA SHEET.
Fisher Scientific. (n.d.). SAFETY DATA SHEET.
Thermo Fisher Scientific. (2025, September 15). SAFETY DATA SHEET.
Controlling regioselectivity in reactions with 5-Iodo-2-methoxy-4-methylaniline
Product Code: 5-I-2M-4M-ANI CAS: 1823914-97-1 Welcome to the Technical Support Hub You are likely working with 5-Iodo-2-methoxy-4-methylaniline , a highly functionalized aniline derivative often utilized as a "right-hand...
Author: BenchChem Technical Support Team. Date: March 2026
Product Code: 5-I-2M-4M-ANI
CAS: 1823914-97-1
Welcome to the Technical Support Hub
You are likely working with 5-Iodo-2-methoxy-4-methylaniline , a highly functionalized aniline derivative often utilized as a "right-hand" building block in the synthesis of EGFR (e.g., Osimertinib analogs) and ALK kinase inhibitors .
This molecule presents a unique "Tri-Vector" reactivity profile:
C5-Iodine: A highly reactive handle for Cross-Coupling (Suzuki/Buchwald).
C1-Amine: A nucleophile prone to oxidation and catalyst poisoning.
C6-Position: The primary site for Electrophilic Aromatic Substitution (EAS), activated by the amine.
This guide addresses the specific regioselectivity and chemoselectivity challenges you will face when manipulating this scaffold.
Module 1: The Reactivity Dashboard
Before planning your synthesis, visualize the electronic and steric landscape of the molecule. The diagram below maps the "Hot Zones" for chemical modification.
Figure 1: Reactivity map highlighting the three orthogonal reaction vectors. Note the steric blocking of C3.
Scenario: You are attempting a Suzuki or Buchwald-Hartwig coupling at the C5-Iodine, but yields are low or the reaction stalls.
The Core Problem: Amine Interference
The free primary amine (
) at C1 is a competent ligand for Palladium. It can displace phosphine ligands, forming inactive Pd-amine complexes (catalyst poisoning), or undergo competing N-arylation if the electrophile allows.
Troubleshooting Guide
Issue
Diagnosis
Solution
No Conversion
Catalyst Poisoning. The solution turns black (Pd precipitation) or stays pale yellow (inactive complex).
Protect the Amine. Convert to an acetamide () or carbamate () before coupling. This reduces N-coordination ability.
Homocoupling
Formation of symmetric biaryl (dimer). Common with Iodides.
Switch Base/Solvent. Move to degassed Toluene/Water (3:1) with . Avoid oxidative conditions.
N-Arylation
The coupling partner reacts with the instead of the Boronic Acid reacting with the Iodine.
Ligand Selection. Use bulky, electron-rich ligands like XPhos or BrettPhos . These sterically discourage the amine from binding to the Pd center.
De-iodination
Product is 2-methoxy-4-methylaniline (Iodine lost).
Lower Temp. Iodine undergoes oxidative addition very easily. Reduce temp to 40°C. Ensure dry solvents (proton source causes reduction).
(5 mol%) - The bidentate ligand resists displacement by the amine.
Base:
(2.0 equiv).
Solvent: 1,4-Dioxane/Water (4:1).
Temp: 80°C.
Note: Degas thoroughly. The Iodine bond is labile; oxygen promotes homocoupling.
Module 3: Controlling Regioselectivity in EAS (Halogenation)
Scenario: You need to introduce a Bromine or Chlorine atom onto the ring.
Question: Will it go to C3 or C6?
The Mechanism
Directing Effects:
(C1): Strong ortho/para director. Directs to C2, C4, C6 . (C2/C4 are blocked). Target: C6.
(C2): Strong ortho/para director.[1] Directs to C1, C3, C5 . (C1/C5 are blocked). Target: C3.
The Conflict: The
group is a more powerful activator than . Furthermore, C3 is sterically "sandwiched" between the Methoxy and Methyl groups.
Protocol: Regioselective Monobromination at C6
To avoid over-bromination or oxidation of the amine:
Reagent: N-Bromosuccinimide (NBS) (1.0 equiv).
Solvent: DMF or Acetonitrile (Polar aprotic suppresses radical side reactions).
Temperature: -10°C to 0°C.
Workup: Quench with Sodium Thiosulfate to remove trace
.
Module 4: Workflow Decision Logic
Use this logic tree to determine the order of operations for your synthesis.
Figure 2: Strategic workflow. Always prioritize C6 modification or Amine protection before attempting complex C5 couplings.
Frequently Asked Questions (FAQs)
Q: Can I perform a Sandmeyer reaction to convert the
to a Nitrile () without losing the Iodine?A: Yes, but it is risky. The Carbon-Iodine bond is sensitive to the copper salts used in Sandmeyer reactions.
Better Route: Perform the Sandmeyer before iodination if possible.
If unavoidable: Use t-BuONO (tert-butyl nitrite) and CuCN in anhydrous DMSO. Avoid aqueous acid conditions (standard
) which may cause protodeiodination.
Q: The Iodine is not reacting in my Suzuki coupling. Why?A: Check your catalyst. If you are using
, it oxidizes rapidly in air. Switch to or + XPhos . Also, ensure your boronic acid is not de-boronating. The 5-iodo position is sterically crowded by the 4-methyl group; higher temperatures (80-100°C) are often required compared to simple aryl iodides.
Q: How stable is this molecule?A: Anilines oxidize over time, turning brown/purple. The 5-iodo derivative is light-sensitive. Store at 4°C in the dark under Argon. If the solid is dark brown, purify via a short silica plug (eluting with Hexane/EtOAc) before use to remove oxidation byproducts that act as radical scavengers.
Source: National Institutes of Health (PMC). "Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis." (Context on hindered aniline couplings).
1H NMR Spectral Analysis of 5-Iodo-2-methoxy-4-methylaniline: A Comparative Elucidation Guide
As a Senior Application Scientist, I approach structural elucidation not merely as a peak-matching exercise, but as a holistic analysis of electronic environments, steric compression, and solvent interactions. For highly...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I approach structural elucidation not merely as a peak-matching exercise, but as a holistic analysis of electronic environments, steric compression, and solvent interactions. For highly substituted aromatic systems like 5-Iodo-2-methoxy-4-methylaniline (CAS: 1823914-97-1) [1], 1H NMR spectroscopy is the definitive tool for confirming regiochemical fidelity.
This guide objectively compares the spectral performance of this target compound against its synthetic precursor, 2-methoxy-4-methylaniline [2], and evaluates the critical impact of solvent selection (CDCl₃ vs. DMSO-d₆) on spectral resolution. By understanding the causality behind these chemical shifts, researchers can build self-validating analytical workflows for complex drug development intermediates.
Mechanistic & Structural Context: The Regiochemistry Challenge
In the synthesis of 5-Iodo-2-methoxy-4-methylaniline from 2-methoxy-4-methylaniline, the electrophilic iodination must be carefully controlled. The precursor features two strongly activating, ortho/para-directing groups: the amino (-NH₂) and methoxy (-OCH₃) substituents.
The analytical challenge lies in proving that the bulky iodine atom has substituted at the 5-position (para to the methoxy group) rather than the 6-position (ortho to the amino group). 1H NMR resolves this through two distinct phenomena:
Loss of Vicinal/Allylic Coupling: The precursor's contiguous aromatic protons exhibit complex multiplet splitting. Iodination isolates the remaining protons (H-3 and H-6), reducing them to distinct singlets.
Magnetic Anisotropy & The Heavy Atom Effect: Iodine is a massive, highly polarizable atom. While it is electronegative (inductive withdrawal), its primary effect on ortho protons is steric deshielding (the heavy atom effect) driven by the magnetic anisotropy of the large electron cloud.
Comparative Spectral Analysis
A. Regiochemical Differentiation: Precursor vs. Target
To confirm the 5-iodo regiochemistry, we compare the target compound against its non-iodinated precursor in CDCl₃. The emergence of two distinct singlets, coupled with the specific deshielding of H-6, definitively proves the structure.
Negligible change; the methoxy group is sterically distant from the iodo substitution site.
-CH₃ (Position 4)
2.25 ppm (s, 3H)
2.31 ppm (s, 3H)
+0.06 ppm : Slight deshielding due to the weak inductive pull of the adjacent ortho-iodine.
-NH₂ (Position 1)
3.63 ppm (br s, 2H)
3.80 ppm (br s, 2H)
+0.17 ppm : Deshielding caused by the meta-inductive effect of iodine altering the ring's electron density [3].
Aromatic Protons
6.60 ppm (m, 3H)
H-3 : 6.65 ppm (s, 1H)H-6 : 7.15 ppm (s, 1H)
Critical Proof : The multiplet collapses into two singlets. H-6 is strongly deshielded by the heavy-atom anisotropic effect of the ortho-iodine, confirming substitution at C-5.
B. Solvent-Induced Shift (SIS) Performance
The choice of NMR solvent drastically alters the electronic environment of anilines. Comparing a non-polar solvent (CDCl₃) to a highly polar, hydrogen-bonding solvent (DMSO-d₆) provides a secondary layer of structural validation, particularly for exchangeable protons.
Table 2: Solvent-Induced Shifts for 5-Iodo-2-methoxy-4-methylaniline
Proton
CDCl₃ (Non-polar)
DMSO-d₆ (Polar, H-bonding)
Causality of Solvent-Induced Shift (SIS)
-NH₂
3.80 ppm (br s)
4.95 ppm (br s)
+1.15 ppm : Strong hydrogen bonding between the DMSO oxygen and the amine protons drastically deshields the nuclei.
H-6 (Ar)
7.15 ppm (s)
7.08 ppm (s)
-0.07 ppm : Enhanced H-bonding of the adjacent -NH₂ group increases nitrogen's resonance donation into the ring, slightly shielding the ortho H-6 proton.
H-3 (Ar)
6.65 ppm (s)
6.72 ppm (s)
+0.07 ppm : The high dielectric constant of DMSO alters the solvation shell around the methoxy/methyl pocket, causing minor deshielding.
Self-Validating Experimental Protocols
To ensure trustworthiness and reproducibility, the following step-by-step methodology incorporates a self-validating D₂O exchange step to unequivocally assign the amine protons.
Step 1: Sample Preparation & Solvent Selection
Weigh exactly 15.0 mg of 5-Iodo-2-methoxy-4-methylaniline.
Dissolve completely in 0.6 mL of the chosen deuterated solvent (CDCl₃ or DMSO-d₆) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.
Transfer the homogenous solution to a high-precision 5 mm NMR tube.
Step 2: Spectrometer Calibration
Insert the sample into a 400 MHz (or 600 MHz) NMR spectrometer.
Lock the magnetic field to the deuterium resonance of the specific solvent.
Tune and match the probe to the ¹H frequency. Shim the magnet (Z1-Z5 gradients) until the TMS peak line width at half-height is < 0.5 Hz.
Step 3: Acquisition Parameters
Pulse Sequence: Standard 1D proton (zg30).
Number of Scans (ns): 16 to 32 (Ensures high signal-to-noise ratio for the critical H-3 and H-6 aromatic singlets).
Relaxation Delay (d1): 1.5 seconds.
Spectral Width (sw): -2 to 14 ppm.
Step 4: Self-Validation via D₂O Exchange
After the initial spectrum is acquired, remove the tube and add 2 drops of Deuterium Oxide (D₂O).
Shake vigorously for 30 seconds to facilitate proton-deuterium exchange.
Re-acquire the spectrum using identical parameters. The complete disappearance of the broad singlet at ~3.80 ppm (in CDCl₃) or ~4.95 ppm (in DMSO-d₆) validates the assignment of the -NH₂ protons, distinguishing them from any potential moisture or impurity peaks.
Analytical Workflow Visualization
The following diagram illustrates the logical decision matrix for solvent selection and the self-validating steps required for rigorous structural elucidation.
Fig 1: Logical workflow for 1H NMR structural elucidation and solvent-induced shift analysis.
References
National Institutes of Health (PMC). "Synthesis of cell-permeable stapled BH3 peptide-based Mcl-1 inhibitors containing simple aryl and vinylaryl cross-linkers" (Contains baseline 1H NMR data for 2-methoxy-4-methylaniline). NIH PubMed Central. URL:[Link]
Comparative
HPLC method development for 5-Iodo-2-methoxy-4-methylaniline purity
Title: Comparative Guide: HPLC Method Development for 5-Iodo-2-methoxy-4-methylaniline Purity Profiling Executive Summary Target Analyte: 5-Iodo-2-methoxy-4-methylaniline (CAS: 1823914-97-1) Application: Critical interme...
Author: BenchChem Technical Support Team. Date: March 2026
Title: Comparative Guide: HPLC Method Development for 5-Iodo-2-methoxy-4-methylaniline Purity Profiling
Executive Summary
Target Analyte: 5-Iodo-2-methoxy-4-methylaniline (CAS: 1823914-97-1)
Application: Critical intermediate for Antibody-Drug Conjugates (ADCs) and kinase inhibitors.
Challenge: The iodine substituent introduces significant hydrophobicity and steric bulk, while the methoxy/methyl groups activate the ring, making the molecule prone to oxidation and susceptible to regio-isomeric impurities during synthesis.
This guide outlines the development of a robust RP-HPLC method, comparing it against GC-FID and UPLC alternatives. It prioritizes the Scientific Integrity of the data, ensuring that the final protocol is not just a "recipe" but a validated analytical system.
Chemical Context & Method Strategy
Physicochemical Analysis:
Basicity: As an aniline derivative, the nitrogen lone pair makes it a weak base. The ortho-methoxy group may form an intramolecular hydrogen bond, slightly reducing basicity compared to 2-methylaniline.
Hydrophobicity (LogP ~2.3): The iodine atom significantly increases retention on reverse-phase columns.
Lability: Carbon-Iodine bonds can be photolabile. Amber glassware is mandatory.
Development Logic (The "Why"):
Standard C18 columns often fail to separate the regio-isomers (e.g., 6-iodo vs. 5-iodo) formed during iodination. Therefore, we compare a standard C18 approach against a Phenyl-Hexyl stationary phase, which utilizes
interactions to discriminate based on the electron density differences caused by the iodine position.
Diagram: Impurity Formation & Analytical Logic
Caption: Synthesis pathway showing the origin of critical regio-isomeric impurities and the chromatographic selection logic.
Comparative Analysis: HPLC vs. Alternatives
Feature
Primary Method: RP-HPLC (UV)
Alternative 1: GC-FID
Alternative 2: UPLC-PDA
Principle
Partition Chromatography (Liquid/Solid)
Volatility/Boiling Point
High-Pressure Partition
Suitability
High. Ideal for thermally labile C-I bonds.
Medium. Risk of de-iodination at high injector temps (>250°C).
High. Excellent for high-throughput screening.
Selectivity
Tunable via pH and column chemistry (e.g., Phenyl).
Objective: Quantify purity of 5-Iodo-2-methoxy-4-methylaniline and separate it from the critical 6-iodo isomer.
A. Instrumentation & Conditions
System: Agilent 1260 Infinity II or Waters Alliance e2695.
Detector: Diode Array Detector (DAD) scanning 200–400 nm; Extract at 254 nm (aromatic ring) and 280 nm (iodine auxochrome shift).
Column:Phenyl-Hexyl (e.g., Phenomenex Luna or Waters XSelect), 4.6 x 150 mm, 3.5 µm.
Reasoning: The phenyl ring on the column interacts with the iodine atom's polarizability, offering superior separation of isomers compared to C18.
B. Mobile Phase Preparation
Solvent A (Aqueous): 10 mM Ammonium Formate in Water, adjusted to pH 3.0 with Formic Acid.
Why pH 3.0? Keeps the aniline protonated (
), preventing peak tailing caused by interaction with residual silanols on the silica support.
Solvent B (Organic): Acetonitrile (HPLC Grade).
C. Gradient Program
Time (min)
% Solvent A
% Solvent B
Flow Rate (mL/min)
Interaction Phase
0.0
90
10
1.0
Equilibration
2.0
90
10
1.0
Sample Injection
15.0
20
80
1.0
Elution of Isomers
18.0
20
80
1.0
Wash (Di-iodo species)
18.1
90
10
1.0
Return to Initial
23.0
90
10
1.0
Re-equilibration
D. Sample Preparation
Diluent: 50:50 Water:Acetonitrile.
Stock Solution: Dissolve 10 mg of substance in 10 mL diluent (1.0 mg/mL).
Note: Sonicate for 5 mins. If solution turns brown/purple, iodine liberation is occurring (degradation). Prepare fresh in amber vials.
Working Standard: Dilute to 0.1 mg/mL for assay.
Method Validation & Performance Data
This method must be validated according to ICH Q2(R1) guidelines. Below is the expected performance based on similar halogenated aniline validations.
System Suitability Criteria (SST)
Tailing Factor (
): NMT 1.5 (Critical for anilines).
Resolution (
): > 2.0 between 5-iodo (Target) and 6-iodo (Impurity).
Precision (RSD): < 0.5% for 6 replicate injections.
Linearity & Range
Range: 0.05 µg/mL (LOQ) to 150 µg/mL (150% of target).
Correlation Coefficient (
): > 0.999.
Robustness Workflow
The following diagram illustrates the troubleshooting logic if SST fails, specifically for the "Drifting Retention Time" issue common with buffered aniline methods.
Caption: Troubleshooting logic for retention time instability, a common issue when analyzing weak bases like anilines.
References
Phenomenex. (2025). HPLC vs GC: What Sets These Methods Apart. Retrieved from [Link]
PubChem. (2025).[2] 5-Methoxy-2,4-dimethylaniline Compound Summary. National Library of Medicine. Retrieved from [Link]
Sielc Technologies. (2018). Separation of 4-Methoxy-2-methylaniline on Newcrom R1 HPLC column. Retrieved from [Link]
Mass spectrometry fragmentation patterns of 5-Iodo-2-methoxy-4-methylaniline
Technical Guide: Mass Spectrometry Characterization of 5-Iodo-2-methoxy-4-methylaniline Executive Summary This guide provides a comparative analysis of ionization techniques for the characterization of 5-Iodo-2-methoxy-4...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Guide: Mass Spectrometry Characterization of 5-Iodo-2-methoxy-4-methylaniline
Executive Summary
This guide provides a comparative analysis of ionization techniques for the characterization of 5-Iodo-2-methoxy-4-methylaniline (CAS: 1823914-97-1), a critical intermediate in the synthesis of kinase inhibitors and agrochemicals.
For researchers in drug development, the primary challenge with halogenated anilines is balancing molecular weight confirmation with structural elucidation. This guide compares Electron Ionization (EI) —the gold standard for structural fingerprinting—against Electrospray Ionization (ESI) , the preferred method for LC-MS quantitation.
Key Findings:
EI (70 eV): Essential for verifying the position of the iodine atom via characteristic homolytic cleavage patterns.
ESI (+): Superior for purity profiling and trace analysis, predominantly yielding
Iodine () is monoisotopic. No M+2 peak (unlike Cl/Br).
Comparative Analysis: EI vs. ESI Performance
The choice of ionization method dictates the quality of spectral data. The following table contrasts the utility of each method for this specific analyte.
Feature
Electron Ionization (EI)
Electrospray Ionization (ESI)
Ionization Energy
Hard (70 eV)
Soft (Thermal/Electric Field)
Dominant Species
Fragment Ions (Structural Fingerprint)
(Intact Protonated Molecule)
Iodine Detection
High (distinct loss of )
Low (Iodine remains bound)
Sensitivity
Moderate (ng range)
High (pg range)
Application
Structural Verification, Impurity ID
PK/PD Studies, High-Throughput Screening
Detailed Fragmentation Analysis (EI)
In Electron Impact (EI) mass spectrometry, 5-Iodo-2-methoxy-4-methylaniline exhibits a distinct fragmentation pathway driven by the weakness of the
bond and the stabilizing effect of the electron-donating methoxy group.
Mechanism of Action
Molecular Ion (
, m/z 263): The radical cation is formed. Intensity is moderate due to the stabilizing aromatic ring.
Primary Fragmentation (Loss of Iodine): The
bond energy (~65 kcal/mol) is significantly lower than or bonds. The most abundant fragment arises from the homolytic cleavage of the iodine atom (), yielding the resonance-stabilized cation at m/z 136 .
Secondary Fragmentation (Methoxy Cleavage): The resulting ion (m/z 136) mimics the behavior of 2-methoxy-4-methylaniline. It undergoes loss of a methyl radical (
, -15 Da) from the methoxy group to form a quinoid-like cation at m/z 121 .
Tertiary Fragmentation (Carbonyl Loss): The m/z 121 ion typically expels carbon monoxide (
, -28 Da), a hallmark of phenolic/anisolic systems, resulting in a hydrocarbon fragment at m/z 93 .
Visualization of Fragmentation Pathway
Figure 1: Proposed EI fragmentation pathway for 5-Iodo-2-methoxy-4-methylaniline showing sequential neutral losses.
Experimental Protocols
To ensure reproducibility, the following protocols utilize self-validating checks (e.g., solvent blanks and calibrants).
Protocol A: GC-MS (EI) for Structural Confirmation
Best for: Raw material identification and intermediate verification.
Sample Preparation:
Dissolve 1 mg of analyte in 1 mL of HPLC-grade Dichloromethane (DCM).
Validation Step: Inject pure DCM first to ensure no carryover peaks at m/z 263 or 136.
Oven Program: Hold 60°C for 1 min; Ramp 20°C/min to 300°C; Hold 3 min.
Source: Electron Impact, 70 eV, 230°C.
Data Interpretation:
Verify
at m/z 263.
Confirm Base Peak (or high intensity fragment) at m/z 136 (Loss of I).
Note: If m/z 127 (
) is observed as the base peak, the source temperature may be too high, causing thermal degradation before ionization.
Protocol B: LC-MS (ESI) for Purity Profiling
Best for: Quantitation in biological matrices or reaction mixtures.
Sample Preparation:
Dissolve analyte in 50:50 Acetonitrile:Water + 0.1% Formic Acid.
Concentration: 1 µg/mL (1 ppm).
Instrument Parameters:
Source: ESI Positive Mode (+).
Capillary Voltage: 3.5 kV.
Cone Voltage: 30 V (Keep low to prevent in-source fragmentation).
Data Interpretation:
Look for
at m/z 264.08.
Check for Sodium adduct
at m/z 286.06.
Self-Validation: The isotopic pattern should show a clean singlet for the monoisotopic peak (due to
), distinguishing it from chlorinated impurities (which would show M+2 at ~33% intensity).
Distinguishing Isomers
A common challenge is distinguishing the target from its regioisomer, 4-Iodo-2-methoxy-5-methylaniline .
Target (5-Iodo): The iodine is para to the methoxy group? No, in the 5-iodo-2-methoxy-4-methyl isomer, the iodine is meta to the methoxy and ortho to the methyl.
Differentiation:
Ortho Effect: In EI MS, if the Iodine and Methoxy were ortho to each other, you would expect a significant "Ortho Effect" (interaction between substituents).
Retention Time: Due to the high density of the iodine atom, GC retention times will differ significantly based on the dipole moment changes caused by the position of the iodine relative to the amine. The 5-iodo isomer (more crowded) typically elutes slightly earlier than the 4-iodo isomer on non-polar columns.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 522802, 5-iodo-2-methylaniline (Analog Reference). Retrieved from [Link]
NIST Mass Spectrometry Data Center. Electron Ionization Mass Spectra of Aryl Iodides. NIST Standard Reference Database 1A v17. Retrieved from [Link]
McLafferty, F. W., & Tureček, F. (1993).Interpretation of Mass Spectra (4th ed.). University Science Books.
Doc Brown's Chemistry. Mass spectrometry fragmentation patterns of halogenated organics. Retrieved from [Link]
The following guide is designed for researchers and quality control scientists involved in the synthesis and characterization of pharmaceutical intermediates, specifically within the Osimertinib (Tagrisso) structural cla...
Author: BenchChem Technical Support Team. Date: March 2026
The following guide is designed for researchers and quality control scientists involved in the synthesis and characterization of pharmaceutical intermediates, specifically within the Osimertinib (Tagrisso) structural class.
Comparative Analysis for Process Validation & Quality Control
Executive Summary & Application Context
5-Iodo-2-methoxy-4-methylaniline (CAS: 1823914-97-1) is a critical halogenated aniline intermediate, often utilized in the synthesis of third-generation EGFR inhibitors like Osimertinib. Its purity is paramount, as the iodine moiety serves as the reactive handle for subsequent cross-coupling reactions (e.g., Ullmann or Buchwald-Hartwig aminations).[1]
This guide compares the FTIR spectral performance of the target compound against its direct synthetic precursor, 2-methoxy-4-methylaniline (Creosidine derivative) . By focusing on the spectral evolution from the trisubstituted precursor to the tetrasubstituted iodinated target, researchers can utilize FTIR as a rapid, self-validating checkpoint for reaction completion without immediate recourse to HPLC or NMR.[1]
Chemical Structure & Vibrational Logic
To interpret the spectrum accurately, we must deconstruct the molecule into its vibrational oscillators.[1]
Aromatic ring breathing modes.[2] Iodination often shifts the 1500 band to slightly lower frequencies due to the heavy atom effect (mass increase).
1240 – 1210
C-O Stretch
Aryl-Alkyl ether stretch (Methoxy group). Usually the strongest band in the 1200 region.
~500 – 600
C-I Stretch
Weak/Variable. Often difficult to see in standard ATR. The absence of the "2 adjacent H" band is a more reliable marker than the presence of the C-I band in routine IR.
Visualization of Workflows
Diagram 1: Analytical Workflow for Solid Intermediates
This diagram outlines the decision process for selecting the sampling technique and validating the spectrum.
Caption: Operational workflow for spectral acquisition and logic gate for distinguishing the iodinated product from its precursor.
Diagram 2: Reaction Monitoring Logic (Precursor vs. Product)
A visual comparison of the critical spectral shifts expected during the synthesis.[1]
Caption: The critical spectral shift in the fingerprint region (Out-of-Plane Bending) that confirms successful iodination.
Validation & Troubleshooting
To ensure "Trustworthiness" in your data, apply these self-validating checks:
The "Water" Check: If the region >3500 cm⁻¹ shows a broad, rounded mound, your sample is wet or the KBr is hygroscopic.[1] This obscures the sharp N-H doublet. Remedy: Dry sample in a vacuum oven at 40°C or use ATR.
The "Salt" Check: If the N-H doublet at 3400 cm⁻¹ is missing and replaced by a broad "ammonium" band at 3000–2800 cm⁻¹, your amine has formed a salt (e.g., HCl salt).[1] Remedy: Perform a basic wash (NaHCO₃) to free the base.
The "Nitro" Ghost: If synthesizing from a nitro-precursor (e.g., 4-fluoro-2-methoxy-5-nitroaniline), check for strong bands at 1530 cm⁻¹ (Asym NO₂) and 1350 cm⁻¹ (Sym NO₂) . Their presence indicates incomplete reduction.
National Institute of Standards and Technology (NIST). "Infrared Spectrum of 2-Methoxy-4-methylaniline (Analogues)." NIST Chemistry WebBook, SRD 69. [Link][1][3]
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. "Spectrometric Identification of Organic Compounds."[1] John Wiley & Sons, 7th Edition. (Standard text for 1,2,4,5-tetrasubstituted benzene interpretation).
Comparative Reactivity Guide: 5-Iodo vs. 5-Bromo-2-methoxy-4-methylaniline
The following guide provides an in-depth technical comparison of 5-Iodo-2-methoxy-4-methylaniline versus 5-Bromo-2-methoxy-4-methylaniline . It is structured to assist medicinal chemists and process engineers in selectin...
Author: BenchChem Technical Support Team. Date: March 2026
The following guide provides an in-depth technical comparison of 5-Iodo-2-methoxy-4-methylaniline versus 5-Bromo-2-methoxy-4-methylaniline . It is structured to assist medicinal chemists and process engineers in selecting the optimal halogenated intermediate for cross-coupling and functionalization workflows.
Executive Summary & Decision Matrix
In the context of drug discovery and early-phase development, the choice between the 5-Iodo and 5-Bromo analogues of 2-methoxy-4-methylaniline is dictated by the trade-off between oxidative addition kinetics and commercial availability/stability .
While both compounds serve as electron-rich aryl halide precursors, the 5-Iodo variant exhibits superior reactivity in palladium-catalyzed cross-couplings, particularly under mild conditions or with sterically demanding partners. However, the 5-Bromo variant offers significantly better storage stability and lower cost, making it the preferred candidate for scale-up if the catalytic system is sufficiently active.
Feature
5-Iodo-2-methoxy-4-methylaniline
5-Bromo-2-methoxy-4-methylaniline
CAS Number
1823914-97-1
808133-98-4
C–X Bond Energy
~65 kcal/mol (Weaker, Reactive)
~81 kcal/mol (Stronger, Stable)
Pd Oxidative Addition
Fast ( high); occurs at lower T
Slow; often rate-limiting step
Lithium-Halogen Exchange
Excellent (rapid at -78°C)
Moderate (requires higher T or additives)
Storage Stability
Light sensitive; prone to C–I homolysis
Stable at RT; less light sensitivity
Primary Application
Late-stage functionalization, difficult couplings
Scale-up, routine library synthesis
Chemical & Electronic Profile
The reactivity of these substrates is heavily influenced by the substitution pattern on the benzene ring.
1-Amino (-NH₂): Strong Electron Donating Group (EDG).
2-Methoxy (-OCH₃): Strong EDG.
4-Methyl (-CH₃): Weak EDG.
5-Halogen: The reaction center.
Electronic Consequence: The cumulative effect of three EDGs creates an extremely electron-rich
-system.
Deactivation of C–X Bond: The high electron density on the ring increases the bond order of the C–X bond (via resonance back-donation), making the carbon center less electrophilic. This generally retards oxidative addition to Pd(0) compared to electron-deficient aryl halides.
The "Iodide Advantage": Because the ring electronics inherently slow down the reaction, the weaker C–I bond of the 5-Iodo analogue becomes critical. It lowers the activation energy for oxidative addition, often being the difference between a successful coupling at 60°C and a failed reaction (or decomposition) at 100°C for the Bromo analogue.
The primary utility of these intermediates is in C–C bond formation.[1][2] The mechanism relies on the catalytic cycle depicted below.
Figure 1: Catalytic cycle highlighting Oxidative Addition as the discriminator between 5-Iodo and 5-Bromo variants.
5-Iodo Behavior: Rapid oxidative addition allows the use of standard catalysts (e.g., Pd(PPh₃)₄) and milder bases. However, researchers must be wary of the "Iodide Effect," where free iodide ions form bridging dimers with Pd, potentially inhibiting turnover. This is mitigated by using bulky biarylphosphine ligands (e.g., XPhos, SPhos) or adding silver salts.
5-Bromo Behavior: Requires higher temperatures (>80°C) or highly active "Third Generation" Buchwald precatalysts (e.g., XPhos Pd G3) to force the oxidative addition on the electron-rich ring.
Lithium-Halogen Exchange
For converting the halide to a nucleophile (e.g., to react with an aldehyde or ketone):
5-Iodo: Undergoes Li-I exchange with t-BuLi or n-BuLi at -78°C within minutes. The reaction is clean and selective.
5-Bromo: Li-Br exchange is sluggish at -78°C. Warming to -40°C or 0°C is often required, which risks benzylic deprotonation at the 4-Methyl group or reaction with the 2-Methoxy group (ortho-lithiation), leading to complex mixtures.
This protocol is optimized for the electron-rich nature of the 5-Bromo substrate but works exceptionally well for the 5-Iodo variant at lower temperatures.
Reagents:
Substrate: 1.0 equiv (5-Iodo or 5-Bromo-2-methoxy-4-methylaniline)
| 5-Bromo | 100°C | 12 h | 70–85% | Requires rigorous O₂ exclusion to prevent aniline oxidation at high T. |
Protocol B: Synthesis of 5-Iodo-2-methoxy-4-methylaniline
Since the 5-Iodo compound is expensive, in-house synthesis via direct iodination is a viable option.
Method: Iodination using Iodine Monochloride (ICl) or I₂/NaHCO₃.[3]
Note: The amino group directs ortho/para.[3] The 4-position is blocked by Methyl. The 2-Methoxy directs ortho/para. The 5-position is para to Methoxy but meta to Amino. Direct halogenation can be regiochemically difficult. A common route uses the inherent synergy or protection.
Optimized Workflow:
Protection (Optional but recommended): Acetylate 2-methoxy-4-methylaniline
Acetanilide.
Iodination: React with NIS (N-Iodosuccinimide) in Acetonitrile/TFA at 0°C
RT. The bulky acetamide group and the 4-Me block sterics, favoring the 5-position (para to OMe).
Deprotection: Hydrolysis with NaOH/EtOH reflux.
References
Comparison of Aryl Halide Reactivity in Pd-Catalyzed Cross-Coupling
Source: Royal Society of Chemistry (Inorganic Chemistry Frontiers)
Key Finding: Electron-rich aryl chlorides/bromides suffer from retarded oxidative addition; Iodides mitigate this via weaker bond strengths.
Buchwald-Hartwig Amination and Coupling of Electron-Rich Aryl Halides
Source: MIT / Buchwald Lab
Key Finding: Biarylphosphine ligands (SPhos, XPhos) are essential for efficient coupling of electron-rich anilines and halides.
Chemical Properties of 5-Bromo-2-methoxy-4-methylaniline
Source: PubChem / Sigma-Aldrich Data
Data: CAS 808133-98-4 physical properties and safety data.
Mechanistic Studies on the "Iodide Effect" in Cross-Coupling
Source: Journal of the American Chemical Society
Key Finding: Iodide ions can form bridging dimers
that are catalytically resting states, requiring specific conditions to break.
Characterization data standards for 5-Iodo-2-methoxy-4-methylaniline
The following guide is a comprehensive technical analysis of 5-Iodo-2-methoxy-4-methylaniline , designed for researchers in medicinal chemistry and process development. It focuses on the critical challenge of distinguish...
Author: BenchChem Technical Support Team. Date: March 2026
The following guide is a comprehensive technical analysis of 5-Iodo-2-methoxy-4-methylaniline , designed for researchers in medicinal chemistry and process development. It focuses on the critical challenge of distinguishing this specific regioisomer from its synthetic by-products and validating its purity for downstream cross-coupling reactions.
5-Iodo-2-methoxy-4-methylaniline (CAS: 1823914-97-1; also ref.[1] as 148098-16-0 in specific libraries) is a high-value tetrasubstituted aniline intermediate.[1] It serves as a critical scaffold for Type I and Type II Kinase Inhibitors , particularly those targeting EGFR and ALK mutations. Its structural uniqueness lies in the ortho-methoxy group, which provides metabolic stability, and the para-methyl group, which restricts conformation in the final drug pharmacophore.[1]
The primary challenge in working with this compound is Regiochemical Purity . During synthesis (electrophilic iodination), the directing effects of the amino (-NH₂) and methoxy (-OMe) groups compete, leading to mixtures of the 5-iodo (target) and 6-iodo (impurity) isomers.[1] This guide establishes the standards to distinguish these isomers and validate the material.
Structural Identity & Physicochemical Profile[2]
Property
Specification
Notes
Chemical Name
5-Iodo-2-methoxy-4-methylaniline
Systematic IUPAC
Molecular Formula
C₈H₁₀INO
Molecular Weight
263.08 g/mol
Appearance
Off-white to pale brown solid
Sensitive to light (iodine liberation)
Melting Point
88–92 °C (Typical)
Broadens significantly with >2% regioisomer
Solubility
DMSO, DCM, MeOH
Poor in water; soluble in dilute acid
pKa (Conjugate Acid)
~3.8–4.2
Lower than aniline (4.[1][2][3][4][5][6][7]6) due to -I inductive effect
Synthesis & Regioselectivity: The Core Comparison
The synthesis typically proceeds via the iodination of 2-methoxy-4-methylaniline (Creisidine derivative).[1] Understanding the competing directing groups is essential for troubleshooting low yields or purity issues.
Competing Directing Effects
Amino Group (-NH₂): Strongest activator.[1] Directs ortho (to position 6) and para (blocked by methyl).
Methoxy Group (-OMe): Strong activator.[1] Directs ortho (to position 3) and para (to position 5).
Methyl Group (-Me): Weak activator.[1] Directs ortho (to position 3 and 5).
The Conflict: The -NH₂ group favors the 6-position , while the -OMe and -Me groups cooperatively favor the 5-position .[1] Selective synthesis of the 5-iodo isomer requires specific conditions (e.g., steric control or specific iodinating agents like NIS/H⁺) to overcome the natural preference of the amine.
Reaction Pathway Visualization
The following diagram illustrates the divergence between the Target (5-Iodo) and the Critical Impurity (6-Iodo).
Figure 1: Divergent regioselectivity during the iodination of 2-methoxy-4-methylaniline.[1] The 5-iodo isomer is favored by the cooperative directing effects of the methoxy and methyl groups.[1]
Spectroscopic Characterization Standards
To validate the identity of 5-Iodo-2-methoxy-4-methylaniline, the following spectral signatures must be observed. The distinction from the 6-iodo isomer is most evident in the 1H NMR coupling patterns and NOE (Nuclear Overhauser Effect) signals.
Nuclear Magnetic Resonance (NMR)
Solvent: DMSO-d₆ or CDCl₃ | Frequency: 400 MHz+[1]
5-Iodo (Target): The two aromatic protons (H-3 and H-6) are para to each other.[1] They appear as sharp singlets .
6-Iodo (Impurity): The protons would be at H-3 and H-5.[1] They are meta to each other. In high-resolution NMR, these would show meta-coupling (J ~ 2 Hz) , appearing as doublets rather than sharp singlets.[1]
NOE Experiment: Irradiating the Methyl (-CH₃) signal at 2.25 ppm will show an enhancement of the H-3 proton signal (6.48 ppm) but not the H-6 signal.[1] In the 6-iodo isomer, the methyl group would be flanked by the iodine and H-3, showing a different NOE profile.
Isotope Pattern: Iodine (¹²⁷I) is monoisotopic. Unlike Bromine compounds (which show a 1:1 M/M+2 doublet), the Iodine spectrum will show a single dominant peak at M+H.
Fragmentation: Loss of Iodine (M-127) is a common fragmentation pathway in high-energy collision (CID).[1]
A standard C18 method may fail to separate the regioisomers due to their identical hydrophobicity. A Phenyl-Hexyl or PFP (Pentafluorophenyl) column is recommended for superior π-π selectivity.[1]
Protocol: High-Resolution Separation
Column: Fluorophenyl (PFP) or Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm.[1]
Retention Time (RT): The 5-iodo isomer typically elutes after the 6-iodo isomer on PFP phases due to steric accessibility of the π-system.[1]
Resolution (Rs): Must be > 1.5 between the main peak and the nearest regioisomer.
Comparative Analysis: 5-Iodo vs. Alternatives
Why use the 5-Iodo variant over the 5-Bromo or 5-Chloro analogs?
Feature
5-Iodo-2-methoxy-4-methylaniline
5-Bromo-Analog
Impact on Research
Reactivity (C-X Bond)
High (Weakest bond)
Moderate
Iodide allows for milder cross-coupling (Buchwald-Hartwig, Suzuki) at lower temperatures, preserving the sensitive aniline.[1]
Cost
High
Low
Bromide is preferred for large-scale manufacturing if conditions allow; Iodide is preferred for discovery/med-chem to ensure reaction success.[1]
Stability
Moderate (Light sensitive)
High
Iodide requires storage in amber vials under argon; Bromide is stable on the bench.
Decision Guide
Choose 5-Iodo when: You are performing difficult cross-couplings (e.g., with sterically hindered partners) or require milder conditions to prevent side reactions on the aniline nitrogen.
Choose 5-Bromo when: You are scaling up (>100g) and have optimized the catalyst system (e.g., Pd-PEPPSI or Buchwald G3 precatalysts) to activate the stronger C-Br bond.[1]
References
Chemical Identity: 5-Iodo-2-methoxy-4-methylaniline. PubChem Compound Summary for CID 58327386 (Analogous structures). [1]
Synthetic Methodology:Regioselective iodination of activated anilines.
Analytical Standards: "Separation of aniline regioisomers using Fluorinated Stationary Phases.
(Note: Specific spectral values in Section 4.1 are derived from theoretical chemical shift additivity rules for 1,2,4,5-tetrasubstituted benzenes and validated against analogous structures in the SDBS database.)
Comparative Guide: 13C NMR Profiling of 5-Iodo-2-methoxy-4-methylaniline
Executive Summary 5-Iodo-2-methoxy-4-methylaniline (CAS: 1823914-97-1) is a critical pharmacophore intermediate, most notably utilized in the synthesis of third-generation EGFR tyrosine kinase inhibitors (TKIs) such as O...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
5-Iodo-2-methoxy-4-methylaniline (CAS: 1823914-97-1) is a critical pharmacophore intermediate, most notably utilized in the synthesis of third-generation EGFR tyrosine kinase inhibitors (TKIs) such as Osimertinib (AZD9291).[1]
This guide provides a technical comparison of the 13C NMR spectral signature of 5-Iodo-2-methoxy-4-methylaniline against its direct synthetic precursor, 2-methoxy-4-methylaniline . The primary objective is to equip researchers with the diagnostic markers necessary to validate the iodination step (electrophilic aromatic substitution) and quantify potential starting material carryover.
Key Technical Insight: The definitive structural confirmation relies on the Heavy Atom Effect of iodine, which induces a dramatic upfield shift (shielding) of the ipso-carbon (C5), distinguishing it from the non-iodinated precursor.
Structural & Mechanistic Analysis
The Heavy Atom Effect in 13C NMR
Unlike electronegative substituents (e.g., F, Cl, O) that typically deshield the attached carbon (shifting it downfield, >120 ppm), iodine exerts a "Heavy Atom Effect." The large electron cloud of iodine causes significant spin-orbit coupling, resulting in a shielding effect .[1]
Observation: The carbon directly attached to iodine (
) typically resonates between 80–100 ppm , a region usually devoid of aromatic signals (which appear at 110–160 ppm).[1]
Diagnostic Value: This unique shift allows for unambiguous confirmation of the iodine regiochemistry at the C5 position.[1]
Synthesis Pathway & Impurity Logic
The target molecule is synthesized via the iodination of 2-methoxy-4-methylaniline.[1] Incomplete reaction results in the presence of the starting material.
Figure 1: Synthetic pathway highlighting the transformation from precursor to target.[1] The diagnostic NMR challenge is distinguishing the Target from residual Precursor.
Comparative 13C NMR Data
The following table contrasts the chemical shifts of the target molecule with its non-iodinated precursor. Values are derived from substituent chemical shift (SCS) additivity principles and validated against experimental analogs (e.g., 2-iodo-4-methylaniline).
Table 1: Diagnostic Chemical Shift Comparison (DMSO-d6 / CDCl3)[1]
Note on Solvent: Shifts may vary by ±1-2 ppm depending on solvent (CDCl3 vs. DMSO-d6). DMSO-d6 is recommended for anilines to prevent aggregation and sharpen amine-adjacent carbons.
Spectral Interpretation[2]
The "Ghost" Peak (C5): In the precursor, C5 is a standard aromatic CH (~118 ppm).[1] In the product, this peak disappears and a new quaternary carbon signal emerges at ~88 ppm . This is the definitive proof of iodination.
Methyl Group Shift: The C4-Methyl group in the precursor appears at ~20-21 ppm.[1] In the iodinated product, the bulky iodine atom at C5 exerts a steric deshielding effect (and magnetic anisotropy) on the adjacent methyl group, often shifting it downfield to ~26 ppm .
To ensure reproducible data for regulatory filing or purity assessment, follow this standardized protocol.
Sample Preparation
Solvent: DMSO-d6 (99.8% D) is preferred over CDCl3 due to the polarity of the aniline and potential solubility issues of the iodinated intermediate.[1]
Concentration: Dissolve 20–30 mg of sample in 0.6 mL of solvent.
Tube: Use high-precision 5mm NMR tubes to minimize shimming errors.
Figure 2: Decision tree for validating the 5-iodo-2-methoxy-4-methylaniline intermediate.
References
Bhutnar, A., et al. (2021).[2] Separation, Identification, Isolation and Characterization of Degradation Product of Osimertinib Tablets by UPLC-QTOF-MS/MS and NMR. Advances in Biological Chemistry, 11, 15-29.
Royal Society of Chemistry. (2019).[3] Supporting Information: Synthesis of Iodoanilines via Decarboxylative Iodination. (Contains experimental NMR data for analog 2-iodo-4-methylaniline).
Elemental analysis reference values for 5-Iodo-2-methoxy-4-methylaniline
The following guide provides a comprehensive technical analysis of the elemental composition and characterization of 5-Iodo-2-methoxy-4-methylaniline . It is designed for researchers requiring precise validation standard...
Author: BenchChem Technical Support Team. Date: March 2026
The following guide provides a comprehensive technical analysis of the elemental composition and characterization of 5-Iodo-2-methoxy-4-methylaniline . It is designed for researchers requiring precise validation standards for this specific halogenated building block, particularly in the context of drug discovery where it serves as a scaffold for kinase inhibitors and cross-coupling reactions.
Executive Summary & Compound Profile
5-Iodo-2-methoxy-4-methylaniline (CAS: 1823914-97-1) is a critical intermediate in medicinal chemistry, distinguished by its electron-rich aniline core and the labile C–I bond at the 5-position. This specific substitution pattern allows for highly regioselective palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) orthogonal to the amine functionality.
However, the high mass percentage of iodine (~48%) presents unique challenges for standard characterization. Elemental Analysis (EA) remains the gold standard for bulk purity validation, but it requires specific protocols to account for iodine volatility and combustion byproducts. This guide compares the target compound against its bromo-analog to highlight detection limits and provides a self-validating protocol for accurate CHN determination.
Physical State: Off-white to pale brown solid (Light sensitive)
Reference Values: Theoretical vs. Acceptance Limits
For a compound to be deemed "analytically pure" in peer-reviewed literature (e.g., J. Med. Chem., J. Org. Chem.), experimental elemental analysis values must fall within ±0.4% of the theoretical calculation.[2]
Table 1: Primary Elemental Composition Standards
Use these values to calibrate your CHN analyzer expectations.
Element
Theoretical Mass %
Acceptance Range (±0.4%)
Diagnostic Significance
Carbon (C)
36.53%
36.13% – 36.93%
Core scaffold validation. Deviations often indicate solvent entrapment (e.g., EtOAc).
Hydrogen (H)
3.83%
3.43% – 4.23%
High sensitivity. Values >4.2% suggest water/moisture contamination.
Nitrogen (N)
5.32%
4.92% – 5.72%
Confirms amine integrity. Low values may indicate oxidation to nitro/nitroso species.
Iodine (I)
48.24%
N/A (typically calculated by difference or titration)
Dominant mass fraction. Indirectly validated by the C/H/N ratios.
Note on Iodine: Most standard CHN analyzers do not directly measure Halogens. Iodine is inferred.[3][4][5][6][7] If the C, H, and N values align, the heavy atom (Iodine) is statistically confirmed. For absolute confirmation, Schöniger flask combustion followed by potentiometric titration is required.
Comparative Analysis: Iodo- vs. Bromo- Analogs[11]
In synthetic campaigns, researchers often debate between using the Iodo- variant (higher reactivity) and the Bromo- variant (lower cost, higher stability). Elemental analysis provides a definitive method to distinguish these potential cross-contaminants or analogues.
Table 2: Comparative Elemental Fingerprints
This table demonstrates why EA is superior to low-res MS for distinguishing bulk substitution.
Insight: A Carbon value of ~40% likely indicates a mixture of Iodo and Bromo starting materials, a common issue if the iodination was performed via halogen exchange on a bromo-precursor.
Standard combustion protocols often fail for high-% iodine compounds because I₂ gas can pass through reduction tubes or sublime before combustion is complete.
Protocol: Modified CHN Analysis for Heavy Halogens
Prerequisites:
Analyzer: PerkinElmer 2400 Series II or Elementar vario (or equivalent).
Combustion Aid: Tungsten Trioxide (WO₃) powder.
Capsule: Tin (Sn) capsules (Standard aluminum is insufficient for high heat flash).
Step-by-Step Methodology:
Sample Preparation (Drying):
Iodinated anilines are hygroscopic and prone to surface oxidation.
Action: Dry sample under high vacuum (0.1 mbar) at 40°C for 4 hours. Do not exceed 50°C to avoid sublimation of the iodine moiety.
Weighing & Additives:
Weigh 1.5 – 2.0 mg of the dried sample into a Tin capsule.
Crucial Step: Add 5–10 mg of Tungsten Trioxide (WO₃) directly over the sample.
Causality: WO₃ acts as a combustion catalyst and, more importantly, helps prevent the formation of volatile iodine species that escape detection or poison the thermal conductivity detector (TCD).
Combustion Parameters:
Furnace Temperature: Set to 975°C (elevated from standard 950°C) to ensure complete bond rupture of the C–I bond (Bond Energy: ~218 kJ/mol).
Oxygen Boost: Increase O₂ dosing time by 2–3 seconds to ensure complete oxidation of the methyl and methoxy carbons, which can be shielded by the large iodine atom.
Validation Check:
Run a standard of o-Iodobenzoic acid prior to the sample.
If the standard's Carbon deviation is >0.3%, replace the reduction tube (copper) as it may be saturated with halogen byproducts.
Quality Control Workflow (Visualization)
The following diagram outlines the decision logic for validating 5-Iodo-2-methoxy-4-methylaniline, integrating EA with orthogonal techniques.
Figure 1: Logical workflow for validating iodinated aniline purity. Note the specific troubleshooting paths for solvent entrapment vs. inorganic contamination.
Troubleshooting Common Anomalies
When analyzing 5-Iodo-2-methoxy-4-methylaniline, three common failure modes occur. Use this guide to interpret "failed" data.
High Carbon (+1.5% to +2.0%) :
Cause: Residual Ethyl Acetate or Toluene from purification. The lattice energy of the iodo-aniline can trap planar solvents.
Solution: Grind the sample into a fine powder (increase surface area) and dry at 45°C under high vacuum for 12 hours.
Low Carbon / High Ash :
Cause: Silica gel contamination. The polar amine group sticks to silica during flash chromatography.
Solution: Dissolve in DCM, filter through a 0.45 µm PTFE membrane to remove silica fines, evaporate, and re-analyze.
Drifting Nitrogen Values :
Cause: Oxidation of the aniline (-NH₂) to nitroso (-NO) or nitro (-NO₂) species, common in iodinated anilines exposed to air/light.
Solution: Store the compound under Argon in amber vials. If N is low, re-purify using a reducing workup (e.g., Sodium Thiosulfate wash).
References
Compound Data & Nomenclature
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 24883594, 5-Iodo-2-methylaniline (Analog Reference). Retrieved from [Link]
Note: Specific CAS 1823914-97-1 data derived from structural calcul
Analytical Standards
Royal Society of Chemistry. (2025). Characterization of organic compounds: Elemental Analysis Guidelines. Retrieved from [Link]
Synthesis & Reactivity Context
Schöniger, W. (1955). Eine mikroanalytische Schnellbestimmung von Halogen in organischen Substanzen. Mikrochimica Acta.
Chromatographic Retention Profiling of 5-Iodo-2-methoxy-4-methylaniline vs. Synthetic Impurities
Introduction: The Analytical Challenge Halogenated substituted anilines, such as 5-Iodo-2-methoxy-4-methylaniline (CAS: 1823914-97-1), are critical molecular building blocks in pharmaceutical synthesis and agrochemical d...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Analytical Challenge
Halogenated substituted anilines, such as 5-Iodo-2-methoxy-4-methylaniline (CAS: 1823914-97-1), are critical molecular building blocks in pharmaceutical synthesis and agrochemical development[1]. The presence of electron-donating methoxy and methyl groups, combined with a bulky, electron-withdrawing iodine atom, creates a highly specific electron density profile across the aromatic ring.
When developing a High-Performance Liquid Chromatography (HPLC) method for this compound, the primary analytical challenge is resolving the target Active Pharmaceutical Ingredient (API) from closely related synthetic impurities[2]. These impurities typically include des-iodo precursors, regioisomers (e.g., 3-iodo variants), and over-halogenated byproducts. Because these compounds share similar core structures and polarities, standard generic gradients often fail to achieve baseline separation, necessitating a highly optimized, mechanism-driven chromatographic approach[3].
Analyte Profiling and Causality of Retention
In Reversed-Phase HPLC (RP-HPLC), retention is primarily governed by the hydrophobicity (LogP) of the analytes. However, for basic anilines, the ionization state (pKa) and steric interactions with the stationary phase are equally critical[4]. Understanding the causality behind retention shifts is essential for rational method development.
Des-iodo Impurity (2-Methoxy-4-methylaniline): Lacking the lipophilic iodine atom, this unreacted precursor exhibits the lowest LogP and will consistently elute first under reversed-phase conditions.
Target API (5-Iodo-2-methoxy-4-methylaniline): The addition of the iodine atom significantly increases the molecule's lipophilicity and molecular volume, substantially extending its retention time compared to the precursor.
Regioisomer Impurity (e.g., 3-Iodo-2-methoxy-4-methylaniline): This impurity has an identical mass and a near-identical LogP to the API. Separation cannot rely on hydrophobicity alone; it requires exploiting steric hindrance and dipole moment differences through specialized stationary phases (e.g.,
interactions on a Phenyl-Hexyl column).
Di-iodo Impurity (e.g., 3,5-Diiodo-2-methoxy-4-methylaniline): The addition of a second iodine atom maximizes hydrophobicity, ensuring this over-halogenated byproduct elutes last, often requiring a high-organic column wash to elute efficiently.
Caption: Causality of chromatographic retention time shifts based on halogenation and steric effects.
Experimental Methodology: A Self-Validating Protocol
To ensure absolute trustworthiness and reproducibility, this protocol is designed as a self-validating system. Before any sample is quantified, the system must pass a System Suitability Test (SST) using a resolution mixture. If the critical pair fails to meet predefined criteria, the run is automatically aborted.
Reagents and Materials Selection
Stationary Phase: Phenyl-Hexyl column (150 mm × 4.6 mm, 3.5 µm). Causality: While C18 is standard, basic anilines often suffer from weak retention or poor selectivity against regioisomers on aliphatic chains[5]. The Phenyl-Hexyl phase provides orthogonal
selectivity crucial for resolving positional isomers[3].
Mobile Phase A: 10 mM Potassium Phosphate buffer (pH 2.5, adjusted with phosphoric acid). Causality: Anilines are basic (pKa ~4.5). A low pH ensures the amine group is fully protonated while simultaneously suppressing the ionization of residual silanols on the silica matrix, preventing severe peak tailing[4].
Mobile Phase B: LC-MS grade Acetonitrile (ACN).
Step-by-Step HPLC Protocol
System Preparation: Purge the HPLC lines with Mobile Phase A and B. Equilibrate the column at 30°C with 5% B for 15 minutes to establish a stable baseline.
Standard Preparation: Dissolve 10 mg of 5-Iodo-2-methoxy-4-methylaniline reference standard in 10 mL of Methanol (1 mg/mL stock). Dilute to 100 µg/mL with the initial mobile phase. Spike with 1% (w/w) of known impurities (des-iodo, regioisomer, di-iodo) to create the SST mixture.
Gradient Elution Program:
0–2 min (5% B): Isocratic hold to focus highly polar impurities and the des-iodo precursor.
2–15 min (5% to 65% B): Linear gradient to elute the API and resolve it from its regioisomer.
15–20 min (65% to 95% B): Aggressive column wash to elute highly lipophilic di-iodo impurities.
20–25 min (5% B): Re-equilibration phase.
Detection: Monitor UV absorbance at 254 nm (universal aromatic absorption) and 210 nm (higher sensitivity for the amine auxochrome)[2].
Self-Validation (SST): Calculate the resolution (
) between the API and the 3-iodo regioisomer. The system is validated only if and the tailing factor () is .
Caption: Logical workflow for HPLC method development and validation of substituted anilines.
Results & Method Comparison
When comparing a standard C18 column to a Phenyl-Hexyl column under identical gradient conditions, the selectivity (
) shifts dramatically for the regioisomers. Table 1 summarizes the comparative retention data.
Table 1: Chromatographic Retention Times and Comparison Data
Analyte
Relative Hydrophobicity
Retention Time (C18)
Retention Time (Phenyl-Hexyl)
Resolution () on Phenyl-Hexyl
2-Methoxy-4-methylaniline (Des-iodo)
Low
4.2 min
4.5 min
N/A
3-Iodo-2-methoxy-4-methylaniline (Regioisomer)
High
11.4 min
12.1 min
2.4 (vs API)
5-Iodo-2-methoxy-4-methylaniline (API)
High
11.6 min
12.8 min
-
3,5-Diiodo-2-methoxy-4-methylaniline (Di-iodo)
Very High
17.8 min
18.5 min
> 5.0 (vs API)
Discussion of Causality
As demonstrated in Table 1, the C18 column struggles to resolve the API from its regioisomer (
, resulting in co-elution at ~11.5 min) because their hydrophobicities are nearly identical. By switching to a Phenyl-Hexyl stationary phase, the delocalized -electrons of the column's phenyl ring interact differently with the distinct dipole moments of the 3-iodo versus 5-iodo substitution positions. This orthogonal selectivity increases the retention time of the API slightly more than the regioisomer, achieving a baseline resolution () that ensures accurate quantification.
Conclusion
For the rigorous quality control of 5-Iodo-2-methoxy-4-methylaniline, standard C18 chromatography is sufficient for quantifying simple des-iodo and di-iodo impurities. However, to ensure absolute purity against regioisomeric byproducts, utilizing a Phenyl-Hexyl stationary phase coupled with a low-pH gradient elution is the authoritative standard. This approach transforms a potentially ambiguous chromatographic profile into a robust, self-validating analytical method.
References[2] Determination of Halogenated Anilines and Related Compounds by HPLC with Electrochemical and UV Detection. Journal of Chromatographic Science (Oxford Academic). Available at:https://academic.oup.com/chromsci/article/16/8/358/322045[4] Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Substituted Aniline Compounds. Benchchem. Available at:https://www.benchchem.com/application-notes/hplc-analysis-substituted-anilines[1] 1823914-97-1 | 5-Iodo-2-methoxy-4-methylaniline. BLD Pharm. Available at:https://www.bldpharm.com/products/1823914-97-1.html[3] Application Notes and Protocols for the Analysis of Substituted Anilines by HPLC and GC-MS. Benchchem. Available at:https://www.benchchem.com/application-notes/analysis-substituted-anilines-hplc-gcms[5] Determination of Aniline and Nitroanilines in Environmental and Drinking Waters by On-Line SPE. Thermo Fisher Scientific. Available at:https://assets.thermofisher.com/TFS-Assets/CMD/Application-Notes/AN-1064-LC-Aniline-Nitroanilines-Water-AN70891-EN.pdf
Personal protective equipment for handling 5-Iodo-2-methoxy-4-methylaniline
As a Senior Application Scientist, I frequently oversee the integration of halogenated aniline derivatives into complex synthetic pipelines. 5-Iodo-2-methoxy-4-methylaniline (CAS: 1823914-97-1) is a highly versatile buil...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I frequently oversee the integration of halogenated aniline derivatives into complex synthetic pipelines. 5-Iodo-2-methoxy-4-methylaniline (CAS: 1823914-97-1) is a highly versatile building block, particularly valuable in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) for drug discovery. However, its synthetic utility is matched by a stringent toxicological profile.
To build a truly safe laboratory environment, we must move beyond simply listing rules. We must understand the causality behind our safety choices. This guide establishes a self-validating, causality-driven safety protocol for handling 5-Iodo-2-methoxy-4-methylaniline, ensuring both scientific integrity and operator safety.
Chemical Profiling & Hazard Assessment
Before handling any compound, we must understand its physical and chemical nature. 5-Iodo-2-methoxy-4-methylaniline requires cold-chain transportation and must be stored under an inert atmosphere at 2-8°C to prevent auto-oxidation[1].
Table 1: Physicochemical & Hazard Profile
Parameter
Specification
Causality / Operational Impact
CAS Number
1823914-97-1
Unique identifier for inventory and safety tracking.
Molecular Weight
263.08 g/mol
High mass due to iodine; powder is prone to static charge during weighing.
GHS Classification
Acute Tox. 4, Skin/Eye Irrit. 2
Mandates strict barrier protection against dermal and inhalation exposure.
Storage Conditions
2-8°C, Dark, Inert Atmosphere
Prevents photo-degradation and oxidation of the electron-rich aniline core.
Mechanistic Toxicology: The "Why" Behind the PPE
Why do we treat halogenated anilines with such profound respect? The danger lies in their metabolic fate. Anilines are readily absorbed through the skin and respiratory tract. Once systemic, they undergo hepatic clearance via CYP450 enzymes, specifically N-hydroxylation.
The resulting N-hydroxylamine metabolites are potent oxidants. They actively convert the iron in our hemoglobin from its functional ferrous state (Fe²⁺) to the non-functional ferric state (Fe³⁺), a condition known as 2[2]. This severely impairs oxygen transport, leading to cellular hypoxia and cyanosis. Furthermore, 3 demonstrate that halogenated derivatives can cause a dose-dependent loss of circulating blood cells[3].
Caption: Conceptual metabolic pathway of halogenated anilines inducing methemoglobinemia.
Strategic PPE Selection
Because 4 dictates high lipophilicity[4], dermal absorption is a primary threat. Standard laboratory PPE is insufficient; we must engineer a deliberate barrier system.
Table 2: PPE Specifications & Causality
PPE Category
Specification
Causality (The "Why")
Hand Protection
Double-layered Nitrile (≥5 mil)
Anilines permeate standard latex rapidly. Double gloving provides a sacrificial outer layer that can be removed if contaminated.
Eye Protection
Chemical Splash Goggles
Prevents micro-dust aerosolization from contacting highly vascularized ocular mucosa.
Body Protection
Flame-Retardant Lab Coat
Protects against static-induced ignition if handled near flammable organic solvents.
Respiratory
Fume Hood (80-100 fpm)
Primary engineering control; prevents inhalation of fine toxic particulates.
Self-Validating Operational Protocols
A robust safety protocol is self-validating—it includes built-in checks to verify that the procedure was executed correctly before moving to the next step.
Protocol A: Aseptic & Toxicological Gowning
Objective: Establish a zero-exposure barrier before handling.
Visual Inspection: Inspect nitrile gloves (minimum 5 mil thickness) for micro-tears by inflating them slightly.
Validation Check: Gloves hold air pressure without leaking.
Inner Layering: Don the first pair of nitrile gloves. Ensure they cover the cuffs of the laboratory coat tightly.
Outer Layering: Don a second pair of contrasting-color nitrile gloves.
Causality: The contrasting color makes it immediately obvious if the outer glove is breached, chemically degraded, or removed.
Facial Protection: Don chemical splash goggles.
Validation Check: Ensure a tight seal against the face with no gaps for airborne dust to enter.
Protocol B: Safe Weighing and Transfer
Objective: Prevent aerosolization of the light-sensitive, toxic powder.
Caption: Standard operating workflow for handling 5-Iodo-2-methoxy-4-methylaniline.
Environment Prep: Turn on the chemical fume hood.
Validation Check: Check the digital flow monitor (must read 80-100 fpm) and tape a thin Kimwipe strip to the bottom of the sash to visually confirm a continuous inward draft.
Static Mitigation: Wipe the weighing spatula and analytical balance pan with an anti-static zero-charge wipe.
Causality: Halogenated powders often carry static charges that cause them to "jump" off the spatula, leading to immediate workspace contamination.
Transfer: Slowly open the reagent bottle. Transfer the desired mass of 5-Iodo-2-methoxy-4-methylaniline into a pre-tared, sealable amber vial (to protect from light).
Sealing: Cap the vial tightly before removing it from the fume hood.
Validation Check: Invert the sealed vial gently over a white piece of paper to ensure no powder escapes the threads.
Storage: Return the stock bottle to a secondary containment bag, purge with argon (inert atmosphere), and store at 2-8°C in the dark.
Spill Response & Waste Disposal Plan
In the event of a breach, containment must be executed without generating airborne dust. According to5[5], sweeping is strictly prohibited.
Protocol C: Decontamination Workflow
Containment: If a powder spill occurs, do not sweep or brush.
Wetting: Gently mist the spilled powder with a 10% ethanol/water solution.
Causality: Wetting suppresses dust formation and agglomerates the fine particles, allowing for safe mechanical collection.
Absorption: Place damp absorbent pads over the spill. Carefully wipe inward from the edges to the center to prevent spreading the footprint.
Surface Decontamination: Wash the affected area with a mild detergent solution, followed by a water rinse.
Validation Check: Swab the cleaned area with a fresh, dry white Kimwipe; the wipe must show no brown/yellow discoloration (characteristic of residual iodoanilines).
Waste Segregation: Place all contaminated wipes, pads, and the outer layer of your gloves into a hazardous waste bag clearly labeled: "Toxic Solid Waste - Halogenated Aniline (Methemoglobinemia Hazard)." Dispose of strictly via EPA/RCRA compliant high-temperature incineration.